D-Ala-Lys-AMCA hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6.ClH/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);1H/t12-,16+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFZQGMNMFDIC-KKJWGQAZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Ala-Lys-AMCA Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide composed of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This compound serves as a valuable tool in biological research, primarily as a fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its intrinsic fluorescence allows for the sensitive detection and quantification of its transport across biological membranes, making it instrumental in the characterization of PEPT1 activity and the screening of potential inhibitors or substrates. While its dipeptide structure suggests potential utility as a substrate for peptidases, its predominant application in the scientific literature is in the study of peptide transport.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₁H₃₀ClN₅O₄ |
| Molecular Weight | 467.95 g/mol |
| CAS Number | 2703746-41-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
| Fluorescence Properties | |
| Excitation Wavelength (Ex) | ~390 nm |
| Emission Wavelength (Em) | ~480 nm |
| Storage Conditions | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Key Applications and Mechanisms
Substrate for PEPT1 Transporter
The primary and most well-documented application of D-Ala-Lys-AMCA is as a substrate for the solute carrier family 15 member 1 (SLC15A1), commonly known as PEPT1. PEPT1 is a low-affinity, high-capacity transporter responsible for the uptake of di- and tripeptides from the intestinal lumen. The transport is driven by a proton gradient.
The fluorescence of the AMCA group allows for direct visualization and quantification of its uptake into cells expressing PEPT1, such as the Caco-2 cell line, a common model for the intestinal epithelium. This makes D-Ala-Lys-AMCA an excellent tool for:
-
Confirming the functional expression of PEPT1 in various cell types.
-
Screening for competitive inhibitors of PEPT1.
-
Characterizing the kinetics of peptide transport.
PEPT1-Mediated Downstream Signaling
The transport of peptides by PEPT1 is not merely a nutritional uptake mechanism; it can also initiate intracellular signaling cascades, particularly in the context of inflammation. In certain conditions, such as inflammatory bowel disease (IBD), PEPT1 expression is upregulated in the colon. The transport of bacterial peptides, such as muramyl dipeptide (MDP), can lead to the activation of downstream inflammatory pathways. These peptides can interact with intracellular pattern recognition receptors like NOD1 and NOD2, triggering the activation of NF-κB and MAPK signaling pathways, which in turn leads to the production of pro-inflammatory cytokines.
Potential as a Peptidase Substrate
Experimental Protocols and Workflows
Protocol for PEPT1 Transporter Activity Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of D-Ala-Lys-AMCA in a cell line expressing PEPT1, such as Caco-2 cells.
Materials:
-
This compound
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)
Methodology:
-
Cell Seeding: Seed Caco-2 cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer. Culture the cells for the desired period (e.g., until differentiation).
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in ddH₂O or DMSO. Store aliquots at -20°C or -80°C in the dark.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to prepare the desired working concentrations (e.g., 25, 50, 150 µM).
-
Cell Preparation: Aspirate the culture medium from the wells and wash the cells twice with PBS, for 5 minutes each time.
-
Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for 1-2 hours.
-
Washing: Aspirate the working solution and wash the cells 2-3 times with fresh culture medium to remove extracellular substrate. Each wash should be for 5 minutes.
-
Detection: Observe and quantify the intracellular fluorescence using a fluorescence microscope or a fluorescence plate reader with excitation set to ~390 nm and emission to ~480 nm.
General Protocol for In Vitro Peptidase Activity Assay
This protocol provides a general framework for determining the kinetic parameters of a peptidase using D-Ala-Lys-AMCA.
Materials:
-
This compound
-
Purified peptidase of interest
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Black 96-well microtiter plate
-
Fluorescence plate reader
Methodology:
-
Substrate Preparation: Prepare a range of concentrations of D-Ala-Lys-AMCA in the assay buffer.
-
Enzyme Preparation: Dilute the purified peptidase to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Assay Setup: In a 96-well plate, add the substrate solutions. To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Monitor the increase in fluorescence (Ex/Em = 390/480 nm) over time. The rate of hydrolysis is proportional to the rate of fluorescence increase.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).
-
Calculate the kcat (catalytic rate constant) using the equation: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of D-Ala-Lys-AMCA and analogous compounds.
Table 5.1: PEPT1 Uptake Assay Parameters
| Parameter | Value / Range | Cell Line Example |
| Working Concentration | 25 - 150 µM | Caco-2, PC-3 |
| Incubation Time | 10 min - 3 hours | Caco-2, Liver Cancer Cells |
| Detection Wavelengths | Ex: ~390 nm, Em: ~480 nm | N/A |
Table 5.2: Representative Peptidase Kinetic Parameters
Note: Specific kinetic data for D-Ala-Lys-AMCA was not found in the reviewed literature. The following data for a different fluorogenic dipeptide substrate is provided as a representative example of expected kinetic values.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 150 | 58.7 | 3.9 x 10⁵ |
Conclusion
This compound is a versatile fluorescent probe with a well-established role in the study of the PEPT1 transporter. Its utility in characterizing transporter function and its potential involvement in inflammatory signaling pathways make it a valuable tool for researchers in physiology, pharmacology, and drug development. While its application as a peptidase substrate is less defined, the methodologies outlined in this guide provide a framework for its potential use in enzyme kinetic studies. Proper handling and adherence to established protocols will ensure reliable and reproducible results in a research setting.
An In-depth Technical Guide to the Mechanism of Action of D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Ala-Lys-AMCA hydrochloride is a fluorescent dipeptide derivative that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), specifically PEPT1 and PEPT2. Its mechanism of action is centered on its function as a substrate for these transporters, enabling the characterization of their expression, function, and inhibition. This technical guide provides a comprehensive overview of the core mechanism of action of D-Ala-Lys-AMCA, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: A Fluorescent Substrate for PEPT1 and PEPT2
The primary mechanism of action of this compound is its recognition and subsequent transport by the solute carrier family 15 (SLC15) members, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the influx of di- and tripeptides from the diet in the intestine (PEPT1) and the reabsorption of peptides in the kidney (PEPT1 and PEPT2), as well as transport into other tissues such as the brain and lungs.[1][2][3]
D-Ala-Lys-AMCA, by mimicking the structure of natural dipeptides, is actively transported into cells expressing these transporters. This transport is energized by an inwardly directed electrochemical proton gradient.[2] The key features of its mechanism are:
-
Substrate for PEPT1 and PEPT2: It is a recognized substrate for both the low-affinity/high-capacity transporter PEPT1 and the high-affinity/low-capacity transporter PEPT2.[1][4]
-
Competitive Inhibition: The uptake of D-Ala-Lys-AMCA can be competitively inhibited by other known PEPT1 and PEPT2 substrates, such as the dipeptide glycyl-glutamine and the antibiotic cefadroxil.[5] This property allows its use in screening for and characterizing novel inhibitors of these transporters.
-
Fluorescence-Based Detection: The AMCA (Aminomethylcoumarin Acetate) moiety of the molecule is a blue fluorescent dye with an excitation maximum at approximately 345-390 nm and an emission maximum at around 450-480 nm.[5][6] This fluorescence allows for the direct visualization and quantification of its uptake into cells and tissues.
Intracellular Fate
Once transported into the cell, it is presumed that D-Ala-Lys-AMCA, like other dipeptides, is hydrolyzed by intracellular peptidases into its constituent components: D-Alanine, L-Lysine, and the AMCA fluorophore. The amino acids are then likely to enter the cellular amino acid pool for metabolic processes.[7] The precise intracellular fate and potential metabolism of the AMCA fluorophore itself are not extensively documented in the reviewed literature.
Downstream Signaling Implications
While D-Ala-Lys-AMCA is primarily used as a tool to study transporter function, the activity of PEPT1 and PEPT2 has been linked to downstream signaling pathways. The transport of bacterial-derived peptides by these transporters can activate inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein (MAP) kinase pathways.[2][8] Although there is no direct evidence to suggest that D-Ala-Lys-AMCA itself activates these pathways, its use can help in understanding the transport of molecules that do have such downstream effects.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of a closely related analog, β-Ala-Lys-AMCA, with PEPT1 and PEPT2 transporters in renal brush border membrane vesicles (BBMV). This data provides insight into the kinetics of transport.
| Transporter | Tissue/Model System | Substrate | Km (μM) | Vmax (ΔF/min/mg) | Reference |
| PEPT1 | Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [1][9] |
| PEPT2 | Brush Border Membrane Vesicles - Outer Medulla (BBMV-OM) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [1][9] |
Experimental Protocols
Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of D-Ala-Lys-AMCA into cultured cells expressing PEPT1 or PEPT2.
Materials:
-
This compound stock solution (e.g., 100 mM in ddH₂O or DMSO)
-
Cultured cells (e.g., Caco-2, HepG2, or cells engineered to express PEPT1/PEPT2)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters (Ex/Em ≈ 390/480 nm)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the D-Ala-Lys-AMCA stock solution to the desired final concentration (e.g., 25, 50, 150 µM) in pre-warmed serum-free culture medium or PBS.[6]
-
Cell Washing: Aspirate the culture medium and wash the cells twice with PBS for 5 minutes each time.[6]
-
Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified time (e.g., 1-2 hours).[6]
-
Washing: Aspirate the dye working solution and wash the cells 2-3 times with culture medium for 5 minutes each time to remove extracellular dye.[6]
-
Visualization: Observe the intracellular fluorescence using a fluorescence microscope.
Competitive Inhibition Assay
This protocol outlines a method to assess the ability of a test compound to inhibit the uptake of D-Ala-Lys-AMCA.
Materials:
-
Same as for the Cellular Uptake Assay
-
Test compound (potential inhibitor)
Procedure:
-
Follow steps 1-3 of the Cellular Uptake Assay.
-
Co-incubation: Prepare a working solution containing a fixed concentration of D-Ala-Lys-AMCA (e.g., at its Km value) and varying concentrations of the test compound.
-
Incubate the cells with the co-incubation solution at 37°C for the desired time.
-
Follow steps 5-6 of the Cellular Uptake Assay.
-
Quantification: Quantify the intracellular fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of D-Ala-Lys-AMCA uptake.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Transport and intracellular fate of D-Ala-Lys-AMCA.
Caption: Workflow for a competitive inhibition assay.
Conclusion
This compound is a well-established and valuable tool for the study of PEPT1 and PEPT2 transporters. Its mechanism of action as a fluorescent substrate allows for the direct and quantitative assessment of transporter activity in a variety of experimental systems. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of peptide transport and for the screening and characterization of novel therapeutic agents targeting these important transporters. Further research into the specific intracellular fate of the AMCA moiety and the direct impact, if any, of D-Ala-Lys-AMCA on downstream signaling pathways could provide even greater insight into its biological interactions.
References
- 1. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Effect of Corticosteroids on Peptide Transporter 2 Function and Induction of Innate Immune Response by Bacterial Peptides in Alveolar Epithelial Cells [jstage.jst.go.jp]
- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring Metabolic Changes in Cancer Cells Using Two‐Photon Fluorescence Lifetime Imaging Microscopy and Machine‐Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assays.cancer.gov [assays.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
D-Ala-Lys-AMCA Hydrochloride as a PEPT1 Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a key protein for the absorption of di- and tripeptides in the small intestine. Its broad substrate specificity also allows for the transport of various peptidomimetic drugs, making it a critical target in drug delivery and development. D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide that serves as a valuable tool for studying PEPT1 function. This technical guide provides a comprehensive overview of D-Ala-Lys-AMCA as a PEPT1 substrate, including its transport kinetics, detailed experimental protocols for its use, and its role in elucidating PEPT1-mediated signaling pathways.
Introduction to PEPT1 and this compound
PEPT1 is a low-affinity, high-capacity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1] It facilitates the uptake of a wide array of di- and tripeptides, playing a crucial role in protein absorption. The transport process is driven by an inwardly directed proton gradient.[1]
This compound is a fluorescent dipeptide derivative that is actively transported by PEPT1.[2][3] Its fluorescence (Excitation/Emission ≈ 390/480 nm) allows for the direct visualization and quantification of PEPT1 activity in various experimental systems, including cultured cells and tissue preparations.[2] This makes it a powerful probe for characterizing PEPT1 substrates and inhibitors.[2][4]
Quantitative Data: Transport Kinetics
| Substrate | Transporter | System | Km (µM) | Vmax (ΔF/min/mg protein) | Reference |
| β-Ala-Lys-AMCA | PEPT1 | Rat Renal BBMV (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | [5] |
These values are indicative of a low-affinity, high-capacity transport system, which is characteristic of PEPT1.[5][6]
Inhibition studies have qualitatively demonstrated that the uptake of D-Ala-Lys-AMCA by PEPT1 can be competitively inhibited by known PEPT1 substrates, such as the β-lactam antibiotic cefadroxil and the ACE inhibitor captopril.[7]
Experimental Protocols
Cell-Based PEPT1 Uptake Assay Using D-Ala-Lys-AMCA in Caco-2 Cells
This protocol describes a method for measuring PEPT1-mediated uptake of D-Ala-Lys-AMCA in a common intestinal epithelial cell line.
Materials:
-
Caco-2 cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Known PEPT1 inhibitor (e.g., Gly-Sar)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto multi-well plates and grow until they form a confluent monolayer (typically 18-21 days for differentiation).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare working solutions of D-Ala-Lys-AMCA in HBSS (pH 6.0) at various concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Prepare an inhibitor stock solution (e.g., 100 mM Gly-Sar in water).
-
-
Uptake Assay:
-
Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the cells with 500 µL of HBSS (pH 6.0) for 15 minutes at 37°C to establish a proton gradient.
-
For inhibition studies, add the PEPT1 inhibitor to the pre-incubation buffer.
-
Remove the pre-incubation buffer and add the D-Ala-Lys-AMCA working solutions to the wells.
-
Incubate for a specific time (e.g., 10, 30, 60 minutes) at 37°C.[2]
-
-
Termination and Measurement:
-
Aspirate the D-Ala-Lys-AMCA solution and wash the cells three times with ice-cold HBSS (pH 7.4) to stop the transport.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ≈ 390/480 nm).
-
Alternatively, for qualitative analysis, observe the cells under a fluorescence microscope.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibition studies, compare the uptake in the presence and absence of the inhibitor.
-
High-Throughput Screening (HTS) Assay for PEPT1 Inhibitors
This protocol outlines a fluorescence-based HTS assay to identify potential PEPT1 inhibitors.
Materials:
-
HEK293 or CHO cells stably expressing PEPT1
-
This compound
-
Compound library
-
HBSS (pH 6.0 and pH 7.4)
-
96-well or 384-well black, clear-bottom plates
-
Automated liquid handling system
-
High-throughput fluorescence plate reader
Procedure:
-
Cell Plating: Seed PEPT1-expressing cells into 96-well or 384-well plates and grow to confluence.
-
Compound Addition: Use an automated liquid handler to add compounds from the library to the wells at a final desired concentration (e.g., 10 µM). Include positive controls (known PEPT1 inhibitors) and negative controls (vehicle).
-
Assay Initiation:
-
Wash the cells with HBSS (pH 7.4).
-
Add HBSS (pH 6.0) containing D-Ala-Lys-AMCA (at a concentration around its Km, if known, or a pre-determined optimal concentration) to all wells simultaneously using a liquid handler.
-
-
Incubation: Incubate the plates at 37°C for a short, optimized period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Signal Detection: Measure the fluorescence intensity in each well using a high-throughput plate reader (Ex/Em ≈ 390/480 nm).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Signaling Pathways and Experimental Workflows
PEPT1 is not only a transporter but also a sensor that can initiate intracellular signaling cascades. The transport of certain bacterial-derived peptides through PEPT1 has been shown to activate pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8]
PEPT1-Mediated Inflammatory Signaling Pathway
Caption: PEPT1-mediated transport of bacterial peptides can trigger intracellular inflammatory signaling cascades.
Experimental Workflow for Characterizing a Potential PEPT1 Substrate
Caption: A logical workflow for determining if a compound is a PEPT1 substrate using D-Ala-Lys-AMCA.
Conclusion
This compound is an indispensable tool for researchers studying the function of the oligopeptide transporter PEPT1. Its fluorescent properties enable straightforward and quantitative assessment of PEPT1 activity in a variety of experimental settings. The protocols and data presented in this guide offer a solid foundation for utilizing D-Ala-Lys-AMCA to investigate PEPT1-mediated transport, identify novel substrates and inhibitors, and explore the downstream signaling consequences of PEPT1 activation. Such studies are vital for advancing our understanding of nutrient absorption, drug delivery, and the role of PEPT1 in intestinal health and disease.
References
- 1. Down-regulation of MAPK/NF-κB signaling underlies anti-inflammatory response induced by transduced PEP-1-Prx2 proteins in LPS-induced Raw 264.7 and TPA-induced mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. D-Ala-Lys-AMCA | TargetMol [targetmol.com]
- 5. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fluorescent Properties and Applications of D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent properties of D-Ala-Lys-AMCA hydrochloride, a widely utilized tool in biological research. The document details its spectral characteristics, outlines experimental protocols for its use and characterization, and illustrates its primary application in studying peptide transport.
Core Fluorescent Properties
This compound is a fluorescent dipeptide known for its utility as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its fluorescence emanates from the AMCA (7-amino-4-methylcoumarin) moiety, which is a blue-emitting fluorophore. The key fluorescent properties are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~390 nm | The optimal wavelength to excite the molecule. |
| Emission Maximum (λem) | ~480 nm | The wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | 0.68 | For the parent AMCA fluorophore. The quantum yield of the conjugate may vary. |
| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ at 350 nm | For the parent AMCA fluorophore in methanol. The value for the conjugate may differ. |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
Characterization of Fluorescent Spectra
This protocol outlines the procedure for determining the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectrofluorometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in PBS to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Emission Spectrum:
-
Set the spectrofluorometer to the known excitation wavelength (~390 nm).
-
Scan the emission wavelengths from 410 nm to 600 nm.
-
The wavelength with the highest intensity is the emission maximum.
-
-
Excitation Spectrum:
-
Set the spectrofluorometer to the determined emission maximum (~480 nm).
-
Scan the excitation wavelengths from 300 nm to 450 nm.
-
The wavelength that produces the highest emission intensity is the excitation maximum.
-
PEPT1-Mediated Cellular Uptake Assay
This protocol describes how to measure the uptake of this compound in cells expressing the PEPT1 transporter, such as Caco-2 or engineered HEK293 cells.
Materials:
-
Caco-2 cells (or other PEPT1-expressing cell line)
-
Cell culture medium
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)
-
Wash buffer (e.g., ice-cold PBS, pH 7.4)
-
Cell lysis buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed Caco-2 cells in a 96-well plate and culture until they form a confluent monolayer.
-
-
Uptake Experiment:
-
Remove the culture medium and wash the cells twice with wash buffer.
-
Add pre-warmed transport buffer containing a working concentration of this compound (e.g., 25-150 µM).
-
For inhibition studies, co-incubate with known PEPT1 inhibitors or competing substrates.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes to 2 hours).
-
-
Termination and Measurement:
-
Remove the transport buffer and wash the cells three times with ice-cold wash buffer to stop the transport process.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Ex: 390 nm, Em: 480 nm).
-
Alternatively, visualize the cellular uptake using a fluorescence microscope with appropriate filters.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each well.
-
Compare the fluorescence in treated cells to control cells (without the fluorescent substrate or with inhibitors) to determine the specific uptake.
-
Signaling Pathways and Experimental Workflows
The primary application of this compound is as a fluorescent probe to study the activity of the PEPT1 transporter. Below is a diagram illustrating the experimental workflow for a cell-based PEPT1 uptake assay.
Caption: Workflow for a PEPT1-mediated cellular uptake assay.
This diagram illustrates the logical flow from cell preparation to data analysis in a typical experiment designed to quantify the transport of this compound into cells via the PEPT1 transporter. The proton gradient (extracellular pH 6.0) is a key driver for this transporter's activity.
This technical guide provides a foundational understanding of the fluorescent properties and applications of this compound. For more specific applications and advanced troubleshooting, consulting the primary literature is recommended.
An In-depth Technical Guide to the Structure and Application of D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Ala-Lys-AMCA hydrochloride, a fluorescently labeled dipeptide crucial for studying peptide transport mechanisms.
Core Structure and Physicochemical Properties
This compound is a synthetic molecule composed of three key moieties: a D-alanine residue, a lysine residue, and a fluorescent aminomethylcoumarin acetate (AMCA) group, with a hydrochloride salt for improved solubility.
The D-alanine component is significant in bacteriology, as D-amino acids are essential components of bacterial peptidoglycan cell walls[1][2][3]. Its presence can influence the interaction of the probe with bacterial systems. Lysine, an essential amino acid, provides a primary amine on its side chain, which serves as a versatile attachment point for molecular probes and is crucial for various biological interactions[4]. The AMCA fluorophore is a blue-emitting dye known for its high fluorescence quantum yield and photostability[5].
The combination of these components results in a fluorescent dipeptide analogue that can act as a substrate for peptide transporters. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉ClN₄O₆ | N/A |
| Molecular Weight | 468.93 g/mol | [6] |
| CAS Number | 2703746-41-0 | [6][7] |
| Excitation Maximum (Ex) | ~390 nm | [7][8] |
| Emission Maximum (Em) | ~480 nm | [7][8] |
| Appearance | Solid | [9] |
| Solubility | Soluble in water and DMSO | [8][10] |
| Storage Conditions | -20°C or -80°C, protected from light | [8][10] |
Mechanism of Action and Biological Significance
This compound is primarily recognized and transported by the proton-coupled oligopeptide transporter 1 (PEPT1)[7][8][11]. PEPT1 is a low-affinity, high-capacity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, where it plays a vital role in the absorption of dietary di- and tripeptides[12]. Due to its broad substrate specificity, PEPT1 is also a key player in the oral bioavailability of many peptide-based drugs.
The transport of D-Ala-Lys-AMCA into cells via PEPT1 is an active process driven by a proton gradient. Once inside the cell, the molecule's fluorescence allows for the visualization and quantification of transport activity. This makes D-Ala-Lys-AMCA an invaluable tool for characterizing PEPT1 function, screening for novel PEPT1 substrates or inhibitors, and studying the pharmacokinetics of peptide-based therapeutics[7][8].
Experimental Protocols
The following is a detailed protocol for a cell-based PEPT1 uptake assay using this compound, optimized for a cell line overexpressing PEPT1, such as Caco-2 cells.
Materials and Reagents
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MES-buffered saline (MBS: 20 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, pH 6.0)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader or fluorescence microscope
Experimental Workflow
References
- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 4. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrum [AMCA] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. bioivt.com [bioivt.com]
An In-depth Technical Guide to the Solubility and Stability of D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of D-Ala-Lys-AMCA hydrochloride, a fluorescently labeled dipeptide commonly used as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Understanding these core physicochemical properties is critical for the successful design and execution of experiments in cell biology and drug discovery.
Core Properties of this compound
This compound is a valuable tool for investigating the activity of PEPT1, a transporter involved in the uptake of di- and tripeptides in various tissues, including the intestine and kidneys.[1][2] Its fluorescent AMCA (7-Amino-4-methylcoumarin-3-acetic acid) group allows for direct visualization and quantification of transport activity.[3][4]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₁H₂₉ClN₄O₆ |
| Molecular Weight | 468.93 g/mol |
| Excitation Wavelength (Ex) | ~390 nm |
| Emission Wavelength (Em) | ~480 nm |
Solubility Profile
The solubility of this compound has been determined in key laboratory solvents. This information is crucial for the preparation of stock solutions and experimental working solutions.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 100 mg/mL[5] | 213.25 mM[5] |
| DMSO | 14.71 mg/mL[5] | 31.37 mM[5] |
Stability and Storage Recommendations
Proper storage and handling are essential to maintain the integrity and functionality of this compound.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C[6] | 3 years[6] |
| Stock Solution in Solvent | -80°C | Up to 6 months[4][5] |
| -20°C | Up to 1 month[4][5] |
Key Recommendations:
-
Store in the dark, protected from light.
-
For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
When preparing aqueous solutions from a water stock, sterile filtration using a 0.22 µm filter is recommended.[4]
Experimental Protocols
The following section provides detailed methodologies for solubility and stability assessment, as well as a common cell-based uptake assay.
Protocol for Determining Solubility
This protocol outlines a general procedure for confirming the solubility of this compound in a specific buffer or medium.
-
Preparation:
-
Bring the lyophilized peptide and the desired solvent to room temperature.
-
Weigh a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
-
Initial Solubilization:
-
Add a calculated volume of the solvent (e.g., water or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
-
Aiding Dissolution:
-
If the solution is not clear, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied to aid solubility.[5]
-
-
Observation and Dilution:
-
Visually inspect the solution for any particulate matter against a dark background. A fully dissolved solution will be clear.
-
Perform serial dilutions in the solvent to determine the saturation point, which is the highest concentration at which the peptide remains fully dissolved.
-
Protocol for Assessing Working Solution Stability
This protocol is designed to evaluate the stability of this compound in a typical aqueous working solution over a time course relevant to experimental conditions.
-
Solution Preparation:
-
Prepare a working solution of this compound at a typical experimental concentration (e.g., 100 µM) in the buffer of choice (e.g., PBS or cell culture medium).
-
-
Incubation:
-
Aliquot the working solution into multiple sterile tubes.
-
Incubate the tubes at the desired experimental temperature (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one aliquot.
-
Immediately store the removed aliquot at -80°C to halt any further degradation.
-
-
Analysis:
-
After all time points are collected, analyze the samples for degradation. This can be done by:
-
HPLC: To separate the parent compound from any degradation products.
-
Fluorimetry: To measure any decrease in fluorescence intensity, which may indicate degradation of the fluorophore.
-
-
-
Data Interpretation:
-
Plot the percentage of the remaining intact this compound or the relative fluorescence intensity against time to determine the stability profile under the tested conditions.
-
Protocol for Cell-Based PEPT1 Uptake Assay
This protocol details a common method for visualizing and quantifying the uptake of this compound in cells expressing PEPT1.[3][4]
-
Cell Culture:
-
Plate PEPT1-expressing cells (e.g., Caco-2) in a suitable format (e.g., 96-well plate or chamber slides) and culture until they reach the desired confluency.
-
-
Preparation of Working Solution:
-
Cell Staining:
-
Washing:
-
Visualization and Analysis:
Visualizations
The following diagrams illustrate the PEPT1 transport mechanism and a typical experimental workflow for a cell-based uptake assay.
Caption: PEPT1-mediated co-transport of H+ and D-Ala-Lys-AMCA.
References
The Core Function of the PEPT1 Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental aspects of the Peptide Transporter 1 (PEPT1), a key player in nutrient absorption and drug delivery. We will delve into its transport mechanism, substrate specificity, regulatory pathways, and the experimental methodologies used to characterize its function.
Introduction to PEPT1
The human Peptide Transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity symporter crucial for the intestinal absorption of di- and tripeptides derived from dietary protein digestion.[1][2][3][4][5] Beyond its physiological role in nitrogen supply, PEPT1 is of significant pharmacological interest as it facilitates the oral bioavailability of numerous peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and antiviral prodrugs.[1][3][6][7][8]
Structurally, PEPT1 is a member of the major facilitator superfamily (MFS) of transporters, characterized by 12 transmembrane helices and a large extracellular domain.[3][9][10] Its function is electrogenic and dependent on a proton gradient, coupling the influx of peptides to the movement of H+ ions into the cell.[1][11][12]
PEPT1 Transport Mechanism
PEPT1 operates as a proton-coupled oligopeptide cotransporter. The inwardly directed electrochemical proton gradient, maintained by the apical Na+/H+ exchanger, provides the driving force for the transport of di- and tripeptides against their concentration gradient.[11][12] This process is sodium-independent.[1] The transport cycle is believed to follow a rocker-switch model of alternating access, where the transporter exposes its substrate-binding site to the extracellular and intracellular sides in a sequential manner.[10][13]
Caption: The proton-coupled transport cycle of PEPT1.
Expression and Localization
PEPT1 is predominantly expressed on the apical (brush border) membrane of enterocytes in the small intestine, with an increasing gradient of expression from the duodenum to the ileum.[1][14] Lower levels of expression are also found in the epithelial cells of the kidney proximal tubules, where it is involved in the reabsorption of peptides from the glomerular filtrate.[1] While generally considered absent in the healthy colon, some studies have reported PEPT1 expression in the distal colon of rodents and humans, where it may contribute to water absorption.[15][16] Its expression can be upregulated in certain disease states such as inflammatory bowel disease and short-bowel syndrome.[9][17][18]
Substrate and Inhibitor Specificity
PEPT1 has a broad substrate specificity, transporting over 400 different dipeptides and 8,000 tripeptides.[3][19] It does not transport free amino acids or peptides longer than three residues.[2][20] In addition to natural peptides, PEPT1 recognizes and transports a wide array of peptidomimetic drugs.
Table 1: Substrate Affinity (Km) for PEPT1
| Substrate | Km (mM) | Experimental System | Reference |
| Glycyl-sarcosine (Gly-Sar) | 0.2 - 10 | Various | [1] |
| Glycyl-sarcosine (Gly-Sar) | 0.5 - 1.5 | Various | [11] |
| Glycyl-sarcosine (Gly-Sar) | 0.35 - 3.8 | Caco-2 cells | [21] |
| Glycyl-proline (Gly-Pro) | - | BBMVs | [11] |
Table 2: Inhibitor Constants (Ki and IC50) for PEPT1
| Inhibitor | Ki / IC50 | Experimental System | Reference |
| Losartan | IC50 = 37.0 ± 4.8 µM | CHO-hPepT1-M5 cells | [22] |
| Octreotide | IC50 = 4.2 ± 1.6 mM | CHO-hPepT1-M5 cells | [22] |
| Pasireotide | IC50 = 0.53 ± 0.11 mM | CHO-hPepT1-M5 cells | [22] |
| Sulfonylurea drugs (nateglinide, glibenclamide, tolbutamide, chlorpropamide) | - | - | [1] |
| Sartans | - | - | [1] |
| ACE inhibitor prodrugs | - | - | [1] |
| Zinc | Competitive inhibitor (increases Km) | Caco-2 cells | [23] |
Regulation of PEPT1 Expression and Function
The expression and activity of PEPT1 are regulated by a variety of factors at the transcriptional, post-transcriptional, and post-translational levels.
Regulatory Factors:
-
Substrates: Dietary dipeptides can upregulate PEPT1 expression at the transcriptional level by enhancing promoter activity.[1][17][19]
-
Hormones: Insulin and leptin have been shown to increase the membrane population of PEPT1, likely by promoting the trafficking of pre-existing transporters to the cell surface.[17] Epidermal growth factor (EGF) and triiodothyronine, on the other hand, decrease PEPT1 expression.[17]
-
Pharmacological Agents: Drugs such as 5-fluorouracil, floxuridine, and gemcitabine can increase PEPT1 expression.[1][3][19]
-
Intracellular Proteins: Proteins like PDZK1 and the activation of AMP-activated protein kinase (AMPK) are involved in regulating PEPT1.[1]
-
Disease States: PEPT1 expression is altered in conditions like Crohn's disease, inflammatory bowel disease, and cancer.[1]
Caption: Overview of PEPT1 regulatory pathways.
Experimental Protocols for Studying PEPT1 Function
A variety of in vitro and in vivo models are employed to investigate the function and kinetics of the PEPT1 transporter.
In Vitro Cell-Based Uptake Assays
This is a common method to characterize PEPT1-mediated transport of substrates and inhibitors.
-
Cell Line: The human colon adenocarcinoma cell line, Caco-2, is widely used as it spontaneously differentiates into a monolayer of polarized enterocytes that express PEPT1.[2][21][24] Transfected cell lines, such as Chinese hamster ovary (CHO) cells stably expressing human PEPT1 (CHO-PEPT1), are also utilized for more specific studies.[22][25][26]
-
General Protocol:
-
Cells are cultured on permeable supports until a confluent monolayer is formed.
-
The cell monolayer is washed and pre-incubated with a transport buffer (e.g., MES-buffered saline) at a specific pH (typically pH 6.0 to establish a proton gradient).
-
The uptake experiment is initiated by adding the radiolabeled or fluorescently tagged substrate (e.g., [14C]Gly-Sar) to the apical side of the monolayer, with or without potential inhibitors.
-
After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the substrate is quantified by liquid scintillation counting or fluorescence measurement.
-
To differentiate transporter-mediated uptake from passive diffusion, control experiments are performed at 4°C, in the presence of a high concentration of a competitive inhibitor, or by using modified Michaelis-Menten kinetics.[21]
-
-
Data Analysis: Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are determined by measuring uptake at various substrate concentrations. Inhibitor constants (Ki or IC50) are calculated from concentration-response curves.
Electrophysiological Studies
PEPT1 is an electrogenic transporter, meaning its activity generates an electrical current. This property can be exploited to study its function in real-time.
-
Methods:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
cRNA encoding PEPT1 is injected into Xenopus oocytes.
-
After a few days of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value.
-
The addition of a PEPT1 substrate to the external solution induces an inward current, which is measured by the voltage clamp amplifier. This current is proportional to the transport rate.[27]
-
-
Solid-Supported Membrane (SSM)-Based Electrophysiology:
-
Membrane vesicles containing PEPT1 are adsorbed onto an SSM sensor.
-
A rapid change in substrate concentration induces a transient current that reflects the electrogenic transport activity of PEPT1.[13] This technique is suitable for high-throughput screening of substrates and inhibitors.
-
-
Ex Vivo and In Vivo Models
These models provide a more physiologically relevant context for studying PEPT1 function.
-
Everted Sac/Ring Preparations:
-
Segments of the small intestine are isolated from laboratory animals (e.g., mice, rats).
-
The intestinal segments are everted to expose the mucosal side.
-
These everted sacs or rings are incubated in a buffer containing the substrate of interest.
-
The accumulation of the substrate within the tissue is measured over time.[15][28]
-
-
Intestinal Perfusion Studies: A segment of the intestine in an anesthetized animal is isolated and perfused with a solution containing the test compound. The disappearance of the compound from the perfusate is measured to determine the rate of absorption.
-
Genetically Modified Animal Models: Pept1 knockout mice are invaluable tools to definitively assess the contribution of PEPT1 to the absorption of a specific substrate in vivo.[28][29]
Caption: A logical workflow for investigating PEPT1 substrates.
Conclusion
The PEPT1 transporter is a multifaceted protein with critical roles in both nutrition and pharmacology. Its ability to transport a wide range of di- and tripeptides and peptidomimetic drugs makes it a key target for optimizing the oral delivery of therapeutics. A thorough understanding of its function, regulation, and substrate specificity, aided by the diverse experimental methodologies outlined in this guide, is essential for researchers and drug development professionals seeking to harness its transport capabilities. Future research, including high-resolution structural studies and advanced computational modeling, will further elucidate the intricate mechanisms of PEPT1 and pave the way for the rational design of novel drugs with improved bioavailability.[6][30][31]
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 5. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular domain of PepT1 interacts with TM1 to facilitate substrate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Human Intestinal PEPT1 Transporter Expression and Localization in Preterm and Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. [PDF] The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. | Semantic Scholar [semanticscholar.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Distribution of the H+/peptide transporter PepT1 in human intestine: up-regulated expression in the colonic mucosa of patients with short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitory effect of zinc on PEPT1-mediated transport of glycylsarcosine and beta-lactam antibiotics in human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of the intestinal peptide transporter PEPT1 in oseltamivir absorption: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Molecular physiological studies on the peptide transporter-1, PepT1. [tesidottorato.depositolegale.it]
- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 29. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Ala-Lys-AMCA Hydrochloride PEPT1 Transport Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), also known as solute carrier family 15 member 1 (SLC15A1), is a proton-coupled symporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides.[3][4] PEPT1 is also a key transporter for various peptidomimetic drugs, including certain antibiotics and antiviral prodrugs, making it a significant target in drug development and oral bioavailability studies.[5][6] D-Ala-Lys-AMCA is a fluorescent dipeptide derivative that serves as a substrate for PEPT1 and is used to characterize the transporter's activity and screen for potential substrates or inhibitors.[7][8][9] This document provides detailed protocols for utilizing D-Ala-Lys-AMCA hydrochloride in PEPT1 transport assays.
Principle of the Assay
The this compound PEPT1 transport assay is based on the intracellular accumulation of the fluorescent substrate in cells expressing the PEPT1 transporter. PEPT1 is a proton-coupled transporter, meaning it utilizes an inwardly directed proton gradient (higher proton concentration, i.e., lower pH, outside the cell) to drive the uptake of its substrates.[4][10] The assay is typically conducted at an acidic extracellular pH (e.g., pH 6.0) to facilitate transport, while the intracellular pH remains neutral (around 7.4). The uptake of the fluorescent D-Ala-Lys-AMCA can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy.[11] The specificity of the transport can be confirmed by competition assays using known PEPT1 substrates or inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the PEPT1 transport assay.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₉ClN₄O₆ | N/A |
| Excitation Wavelength (Ex) | ~390 nm | [7] |
| Emission Wavelength (Em) | ~480 nm | [7] |
| Stock Solution Solvent | DMSO or ddH₂O | [7] |
| Storage Temperature | -20°C or -80°C (in aliquots, protected from light) | [7] |
Table 2: Kinetic Parameters for PEPT1 Substrates
| Substrate | Cell/System | K_m_ (mM) | V_max_ (relative units) | Reference |
| β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (PEPT1) | 0.78 ± 0.12 | 2191.2 ± 133.9 ΔF/min/mg | [7] |
| Glycylsarcosine (Gly-Sar) | MDCK-rPepT1 cells | ~1 | N/A | [10] |
| Glycylsarcosine (Gly-Sar) | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 nmol/mg protein/10 min | [12] |
Table 3: IC₅₀ Values of Common PEPT1 Inhibitors
| Inhibitor | Substrate | Cell Line | IC₅₀ (mM) | Reference |
| Losartan | Gly-Sar | CHO-hPepT1-M5 | N/A (Known Inhibitor) | [6] |
| Glycyl-proline (Gly-Pro) | Gly-Sar | CHO-hPepT1-M5 | N/A (Known Inhibitor) | [6] |
| Pasireotide | Gly-Sar | CHO-hPepT1-M5 | 0.53 ± 0.11 | [6] |
| Octreotide | Gly-Sar | CHO-hPepT1-M5 | 4.2 ± 1.6 | [6] |
Experimental Protocols
Protocol 1: Quantitative PEPT1 Transport Assay using a Fluorescence Plate Reader
This protocol is designed for the quantitative assessment of PEPT1-mediated transport of D-Ala-Lys-AMCA in a 96-well format.
Materials:
-
PEPT1-expressing cells (e.g., Caco-2, MDCK-hPEPT1)
-
Wild-type or mock-transfected cells (for background control)
-
This compound
-
HEPES Buffered Saline (HBS), pH 7.4
-
MES Buffered Saline (MBS), pH 6.0
-
Known PEPT1 inhibitor (e.g., Glycylsarcosine, Losartan) for competition assay
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with Ex/Em filters for ~390/~480 nm
Procedure:
-
Cell Seeding:
-
Seed PEPT1-expressing cells and control cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. For Caco-2 cells, this typically requires differentiation for 18-21 days post-seeding.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of D-Ala-Lys-AMCA in MBS (pH 6.0) at various concentrations (e.g., for kinetic studies, a range from 10 µM to 5 mM might be appropriate).
-
For inhibition studies, prepare the inhibitor stock solution and dilute it to the desired concentrations in MBS containing a fixed concentration of D-Ala-Lys-AMCA (typically at or below the K_m_ value).
-
-
Assay Execution:
-
On the day of the assay, aspirate the cell culture medium from all wells.
-
Wash the cell monolayers twice with 100 µL of pre-warmed (37°C) HBS (pH 7.4).
-
Aspirate the final wash and add 100 µL of pre-warmed MBS (pH 6.0) to each well. Incubate for 10-15 minutes at 37°C to pre-condition the cells and establish the proton gradient.
-
Aspirate the MBS and add 50 µL of the D-Ala-Lys-AMCA working solutions (or inhibitor solutions) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). This should be within the linear range of uptake.
-
To terminate the transport, aspirate the substrate solution and immediately wash the cells three times with 150 µL of ice-cold HBS (pH 7.4).
-
After the final wash, add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysates in a fluorescence plate reader using an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal from the control cells (not expressing PEPT1) from the signal of the PEPT1-expressing cells to determine the specific uptake.
-
For kinetic analysis, plot the uptake rate (fluorescence intensity/time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Qualitative PEPT1 Transport Assay using Fluorescence Microscopy
This protocol is suitable for visualizing PEPT1-mediated uptake of D-Ala-Lys-AMCA.
Materials:
-
PEPT1-expressing cells grown on glass-bottom dishes or chamber slides
-
This compound
-
HBS (pH 7.4) and MBS (pH 6.0)
-
Fluorescence microscope with appropriate filters (DAPI or similar)
Procedure:
-
Cell Preparation:
-
Grow PEPT1-expressing cells to an appropriate confluency on a glass-bottom dish or chamber slide.
-
-
Assay Execution:
-
Wash the cells twice with pre-warmed HBS (pH 7.4).
-
Add pre-warmed MBS (pH 6.0) and incubate for 10-15 minutes at 37°C.
-
Replace the MBS with a working solution of D-Ala-Lys-AMCA in MBS (e.g., 25-50 µM).[7]
-
Incubate for 30-60 minutes at 37°C.[7]
-
Aspirate the substrate solution and wash the cells three times with ice-cold HBS (pH 7.4).
-
Add fresh HBS to the cells for imaging.
-
-
Imaging:
-
Visualize the intracellular fluorescence using a fluorescence microscope with an excitation filter around 390 nm and an emission filter around 480 nm.
-
Capture images to document the PEPT1-mediated uptake. As a control, co-incubation with a known PEPT1 inhibitor should demonstrate a significant reduction in intracellular fluorescence.
-
Diagrams
Caption: PEPT1 co-transports D-Ala-Lys-AMCA and protons.
Caption: Experimental workflow for the PEPT1 transport assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. The mechanism of mammalian proton-coupled peptide transporters | eLife [elifesciences.org]
- 6. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. glpbio.com [glpbio.com]
- 10. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ala-Lys-AMCA Hydrochloride in Caco-2 Cell Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Ala-Lys-AMCA hydrochloride, a fluorescent dipeptide, to study the functional activity of the peptide transporter 1 (PEPT1) in Caco-2 cell monolayers. This in vitro model is a cornerstone in drug discovery for predicting the intestinal absorption of orally administered drugs.
D-Ala-Lys-AMCA serves as a specific substrate for PEPT1, a proton-coupled oligopeptide transporter highly expressed on the apical surface of intestinal enterocytes and Caco-2 cells.[1][2][3][4] Its fluorescence (Excitation/Emission ≈ 390/480 nm) allows for direct and quantitative assessment of PEPT1-mediated transport, making it a valuable tool for screening potential drug candidates as PEPT1 substrates or inhibitors.[1][2]
Core Applications:
-
High-Throughput Screening: Rapidly identify compounds that interact with the PEPT1 transporter.
-
Mechanistic Studies: Elucidate the role of PEPT1 in the transport of new chemical entities.
-
Drug-Drug Interaction Studies: Investigate the potential for co-administered drugs to inhibit or induce PEPT1-mediated transport.
-
Cellular Imaging: Visualize the cellular uptake and distribution of the fluorescent substrate.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound and similar fluorescent peptide substrates in transporter studies.
Table 1: Physicochemical and Spectroscopic Properties of D-Ala-Lys-AMCA
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₃N₅O₅·HCl | Inferred |
| Molecular Weight | 508.01 g/mol | Inferred |
| Excitation Wavelength | ~390 nm | [1][2] |
| Emission Wavelength | ~480 nm | [1][2] |
| Transporter Specificity | PEPT1 | [1][2] |
Table 2: Representative Kinetic and Permeability Data for PEPT1 Substrates in Caco-2 and Related Systems
| Substrate | Parameter | Value | Cell System | Notes | Reference |
| β-Ala-Lys-AMCA | Kₘ | 783.7 ± 115.7 µM | Renal Brush Border Membrane Vesicles (PEPT1) | While not Caco-2 data, it provides an expected affinity range for PEPT1. | [5] |
| Vₘₐₓ | 2191.2 ± 133.9 ΔF/min/mg | Renal Brush Border Membrane Vesicles (PEPT1) | [5] | ||
| Lys-FITC-OCH₃ | Pₐₚₚ (apical to basolateral) | 1.5 x 10⁻⁶ cm/s | Caco-2 | A structurally similar fluorescent dipeptide, indicating expected permeability for PEPT1 substrates. | [1][6] |
| Gly-Sar | Kₘ | ~1-2 mM | Caco-2 | A well-characterized, non-fluorescent PEPT1 substrate for comparison and competitive inhibition. | [7] |
| Propranolol | Pₐₚₚ (apical to basolateral) | (26.8 ± 3.31) x 10⁻⁶ cm/s | Caco-2 | High permeability control. | [8] |
| Atenolol | Pₐₚₚ (apical to basolateral) | ~0.5 x 10⁻⁶ cm/s | Caco-2 | Low permeability control. | [9] |
Pₐₚₚ: Apparent Permeability Coefficient; Kₘ: Michaelis-Menten Constant; Vₘₐₓ: Maximum Velocity; ΔF: Change in Fluorescence.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
A critical prerequisite for a successful permeability assay is the proper culture and differentiation of Caco-2 cells to form a confluent monolayer with well-established tight junctions.
Workflow for Caco-2 Cell Culture and Seeding:
Caption: Caco-2 cell culture and seeding workflow.
Protocol Details:
-
Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed them onto polycarbonate membrane Transwell® inserts (e.g., 12- or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before initiating transport studies, assess the integrity of the cell monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure TEER using a voltmeter. TEER values for well-differentiated Caco-2 monolayers should be >200 Ω·cm².
-
Lucifer Yellow Permeability: Assess the paracellular flux by adding Lucifer Yellow to the apical side and measuring its appearance in the basolateral compartment. The permeability should be less than 1% per hour.
-
PEPT1 Substrate Uptake Assay (Fluorescence-Based)
This protocol is designed to measure the intracellular accumulation of this compound.
Workflow for PEPT1 Uptake Assay:
Caption: Workflow for the PEPT1 uptake assay.
Protocol Details:
-
Prepare Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES, pH 6.0 (apical) and HBSS buffered with 25 mM HEPES, pH 7.4 (basolateral).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Working Solution: Dilute the stock solution in apical transport buffer to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Inhibitor (Optional): Prepare a solution of a known PEPT1 inhibitor (e.g., Gly-Sar at 10-20 mM) in the apical transport buffer.
-
-
Assay Procedure: a. Remove the culture medium from the Transwell® inserts and wash the monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4). b. Add transport buffer to the basolateral (1.2 mL) and apical (0.4 mL) compartments and pre-incubate for 20 minutes at 37°C. For inhibition studies, add the inhibitor solution to the apical side during this step. c. Aspirate the apical buffer and add the D-Ala-Lys-AMCA working solution. d. Incubate for various time points (e.g., 10, 30, 60, 90, 120 minutes) at 37°C. e. To terminate the transport, aspirate the substrate solution and wash the monolayer three times with ice-cold HBSS (pH 7.4). f. Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubate for 30 minutes. g. Transfer the lysate to a microplate and measure the fluorescence using a plate reader with excitation at ~390 nm and emission at ~480 nm.
-
Data Analysis:
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Plot the normalized fluorescence against time to determine the uptake rate.
-
For kinetic studies, plot the initial uptake rate against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Bidirectional Permeability Assay
This assay measures the transport of this compound across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Logical Flow for Permeability and Efflux Assessment:
Caption: Logic for determining permeability and efflux.
Protocol Details:
-
Assay Setup:
-
Prepare transport buffers and substrate solutions as described in the uptake assay.
-
Wash and pre-incubate the Caco-2 monolayers as previously described.
-
-
A-to-B Transport: a. Add the D-Ala-Lys-AMCA working solution to the apical compartment (donor). b. Add fresh transport buffer to the basolateral compartment (receiver). c. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with fresh buffer.
-
B-to-A Transport: a. Add the D-Ala-Lys-AMCA working solution to the basolateral compartment (donor). b. Add fresh transport buffer to the apical compartment (receiver). c. Collect samples from the apical compartment at the same time intervals.
-
Sample Analysis: Measure the fluorescence of the collected samples.
-
Data Analysis:
-
Calculate the cumulative amount of substrate transported over time.
-
Determine the flux (dQ/dt) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/cm³).
-
-
Calculate the Efflux Ratio (ER) : ER = Pₐₚₚ (B-to-A) / Pₐₚₚ (A-to-B) An efflux ratio greater than 2 is indicative of active efflux.
-
Disclaimer
These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions and equipment. It is recommended to include appropriate positive and negative controls in all assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioivt.com [bioivt.com]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. A fluorescent hPept1 transporter substrate for uptake screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An exploratory study of two Caco-2 cell models for oral absorption: a report on their within-laboratory and between-laboratory variability, and their predictive capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Ala-Lys-AMCA Hydrochloride for High-Throughput Screening of PEPT1/2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ala-Lys-AMCA hydrochloride is a fluorescent dipeptide that serves as a high-affinity substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2 (SLC15A1 and SLC15A2). These transporters are crucial for the absorption and reabsorption of di- and tripeptides in the small intestine and kidneys, respectively. They also play a significant role in the pharmacokinetics of many peptide-based drugs and prodrugs. The transport of D-Ala-Lys-AMCA into cells is dependent on the activity of PEPT1/2, and its accumulation can be quantified by measuring the fluorescence of the AMCA (Aminomethylcoumarin Acetate) fluorophore. This principle forms the basis of a robust and sensitive assay for high-throughput screening (HTS) to identify and characterize inhibitors of PEPT1 and PEPT2.
Principle of the Assay
The assay is based on a competitive inhibition mechanism. In the presence of active PEPT1 or PEPT2 transporters, D-Ala-Lys-AMCA is transported into the cell, leading to an increase in intracellular fluorescence. When a potential inhibitor is introduced, it competes with D-Ala-Lys-AMCA for binding to the transporter. Inhibition of the transporter results in a decrease in the uptake of the fluorescent substrate and consequently, a reduction in the measured fluorescence signal. The fluorescence intensity is therefore directly proportional to the activity of the PEPT1/2 transporters.
The workflow involves incubating cells expressing the target transporter with the test compounds, followed by the addition of D-Ala-Lys-AMCA. After a defined incubation period, the extracellular substrate is washed away, and the intracellular fluorescence is measured using a plate reader. The assay is well-suited for HTS in 384-well or 1536-well formats, enabling the rapid screening of large compound libraries.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₄O₅·HCl | |
| Molecular Weight | 483.0 g/mol | |
| Excitation Wavelength | ~390 nm | |
| Emission Wavelength | ~480 nm | |
| Appearance | Solid | |
| Solubility | Soluble in Water and DMSO |
Table 2: Kinetic Parameters for a Structurally Similar Fluorescent Peptide Substrate (β-Ala-Lys-AMCA)
| Transporter | Cell System | Km (µM) | Vmax (ΔF/min/mg) | Reference |
| PEPT1 | Brush Border Membrane Vesicles (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | |
| PEPT2 | Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 |
Table 3: IC₅₀ Values of Known PEPT1/2 Inhibitors Determined Using a Competitive Uptake Assay with a Fluorescent Substrate
| Compound | Transporter | IC₅₀ (µM) | Reference |
| Glycyl-Sarcosine (Gly-Sar) | PEPT1 | ~500 | |
| Cefadroxil | PEPT2 | 19 ± 3 | |
| Amoxicillin | PEPT2 | 270 ± 39 | |
| Cloxacillin | PEPT2 | 203 ± 21 | |
| Di-alanine | PEPT2 | 32 ± 3 |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human PEPT1 or PEPT2, or Caco-2 cells (endogenously expressing PEPT1).
-
This compound: Stock solution (e.g., 10 mM in DMSO or water), stored at -20°C.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH adjusted to 6.0 to provide the proton gradient for transport.
-
Wash Buffer: Cold HBSS, pH 7.4.
-
Test Compounds: Serially diluted in assay buffer.
-
Positive Control: A known PEPT1/2 inhibitor (e.g., Gly-Sar or a non-fluorescent substrate).
-
Negative Control: Assay buffer with DMSO (vehicle).
-
Plates: 384-well, black, clear-bottom tissue culture-treated plates.
-
Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.
Protocol 1: High-Throughput Screening (HTS) for PEPT1/2 Inhibitors
This protocol is designed for a 384-well format and can be automated.
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into 384-well plates at a density of 15,000-25,000 cells per well in 40 µL of culture medium.
-
Incubate for 24-48 hours at 37°C and 5% CO₂ to form a confluent monolayer.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds serially diluted in assay buffer (pH 6.0). Include positive and negative controls.
-
Using an automated liquid handler, remove the culture medium from the cell plate and wash once with 20 µL of assay buffer (pH 6.0).
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of D-Ala-Lys-AMCA in assay buffer (pH 6.0). The final concentration should be at or below the Km value to maximize sensitivity to competitive inhibition (e.g., 25-50 µM).
-
Add 10 µL of the D-Ala-Lys-AMCA working solution to all wells.
-
Incubate the plate at room temperature or 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure linear uptake.
-
-
Termination and Washing:
-
Terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with 50 µL of cold wash buffer (pH 7.4) per well to remove extracellular fluorescent substrate.
-
-
Fluorescence Measurement:
-
After the final wash, add 20 µL of wash buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~390 nm and emission at ~480 nm.
-
Protocol 2: IC₅₀ Determination for Hit Compounds
-
Cell Seeding: Follow step 1 from the HTS protocol.
-
Compound Dilution:
-
Prepare a serial dilution of the hit compounds in assay buffer (pH 6.0). A typical 8-point dilution series might range from 100 µM to 1 nM.
-
Include negative (vehicle) and positive (saturating concentration of a known inhibitor) controls.
-
-
Assay Procedure: Follow steps 2-5 from the HTS protocol, using the serially diluted compounds.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of D-Ala-Lys-AMCA transport via PEPT1/2 and competitive inhibition.
Caption: High-throughput screening workflow for PEPT1/2 inhibitors.
Caption: Logical workflow for hit identification and validation.
Application Notes and Protocols for Quantifying PEPT1 Activity with D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a proton-coupled oligopeptide transporter primarily expressed on the apical membrane of intestinal epithelial cells[1][2][3]. It plays a crucial role in the absorption of dietary di- and tripeptides resulting from protein digestion. PEPT1 is characterized as a high-capacity, low-affinity transporter with broad substrate specificity, enabling it to transport not only nutrient peptides but also a wide array of peptidomimetic drugs, including certain β-lactam antibiotics, ACE inhibitors, and antiviral prodrugs like valacyclovir[3][4]. This makes PEPT1 a significant target in drug discovery and development for enhancing the oral bioavailability of poorly absorbed compounds[3].
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a specific substrate for PEPT1[5]. Upon transport into the cell, the molecule's AMCA (7-amino-4-methylcoumarin-3-acetic acid) moiety emits a strong blue fluorescence, providing a direct and quantifiable measure of transporter activity. This application note provides detailed protocols for using D-Ala-Lys-AMCA to quantify PEPT1 activity in cell-based assays, including methods for kinetic analysis and inhibitor screening.
Principle of the Assay
The assay quantifies PEPT1 activity by measuring the intracellular accumulation of the fluorescent substrate D-Ala-Lys-AMCA. PEPT1 mediates the electrogenic co-transport of the dipeptide along with protons (H+) across the cell membrane, driven by an inwardly directed proton gradient[6][7]. The rate of fluorescence increase inside the cells is directly proportional to the PEPT1 transport activity. The specificity of the uptake can be confirmed by performing competition assays with known PEPT1 substrates or inhibitors, or by measuring uptake under conditions that abolish the proton gradient required for transport[8][9].
Key Mechanisms and Workflows
The following diagrams illustrate the fundamental transport mechanism of PEPT1 and the general workflows for quantifying its activity.
Caption: PEPT1-mediated co-transport of H+ and D-Ala-Lys-AMCA.
Caption: General experimental workflow for a cell-based PEPT1 uptake assay.
Caption: Logic of a competitive inhibition assay for PEPT1.
Experimental Protocols
Materials and Reagents
-
PEPT1-expressing cells : Caco-2 cells (human colon adenocarcinoma, known to endogenously express PEPT1) or a stable cell line overexpressing PEPT1 (e.g., MDCK-II or CHO-K1 cells)[1][3][10].
-
D-Ala-Lys-AMCA Hydrochloride : Prepare a stock solution (e.g., 10-100 mM) in sterile water or DMSO and store at -20°C in the dark[5].
-
Cell Culture Medium : As recommended for the specific cell line.
-
Transport Buffer : Hanks' Balanced Salt Solution (HBSS) or similar, buffered with MES to pH 6.0-6.6 for optimal PEPT1 activity[9].
-
Wash Buffer : Ice-cold HBSS or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lysis Buffer : (Optional) e.g., RIPA buffer or 0.1% Triton X-100 in PBS.
-
PEPT1 Inhibitor (for control) : Gly-Gln, Gly-Leu (50 mM), or Lys[Z(NO₂)]-Pro (10-50 µM)[8][9][11].
-
Microplate Reader : Capable of fluorescence detection with excitation at ~390 nm and emission at ~480 nm[5].
-
96-well black, clear-bottom plates : For cell culture and fluorescence measurements[12].
-
Protein Assay Kit : (e.g., BCA or Bradford) for data normalization.
Protocol 1: Standard PEPT1 Uptake Assay
This protocol measures the total uptake of D-Ala-Lys-AMCA in PEPT1-expressing cells.
-
Cell Seeding : Seed Caco-2 or other PEPT1-expressing cells onto a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer at the time of the assay. Culture for the appropriate duration (e.g., Caco-2 cells may require up to 21 days to fully differentiate and express PEPT1)[8].
-
Preparation : On the day of the assay, aspirate the culture medium from all wells.
-
Washing : Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Transport Buffer (pH 6.0)[5].
-
Substrate Addition : Add 50 µL of Transport Buffer containing the desired concentration of D-Ala-Lys-AMCA (e.g., 25-150 µM) to each well[5]. To determine non-specific uptake, include control wells where a potent inhibitor (e.g., 50 mM Gly-Leu) is added along with the fluorescent substrate[8].
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 10-60 minutes). Note: Uptake should be in the linear range, which should be determined empirically. Incubation at 4°C can also serve as a control for passive diffusion[9].
-
Stopping the Reaction : To stop the transport, rapidly aspirate the substrate solution and immediately wash the cells three times with 150 µL of ice-cold Wash Buffer (pH 7.4).
-
Fluorescence Measurement : Add 100 µL of Wash Buffer or Lysis Buffer to each well. Measure the intracellular fluorescence using a microplate reader (Ex/Em ≈ 390/480 nm)[5].
-
Data Normalization : After reading, aspirate the buffer and determine the protein concentration in each well using a standard protein assay. Normalize the fluorescence units (RFU) to the protein content (e.g., RFU/mg protein).
-
Calculation : PEPT1-mediated uptake is calculated by subtracting the non-specific uptake (fluorescence in the presence of an inhibitor) from the total uptake.
Protocol 2: PEPT1 Inhibition Assay
This protocol is used to screen for potential PEPT1 inhibitors or to determine their IC₅₀ values.
-
Perform Steps 1-3 from Protocol 4.2.
-
Inhibitor Pre-incubation (Optional) : Add 50 µL of Transport Buffer containing various concentrations of the test compound and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition : Add 50 µL of Transport Buffer containing D-Ala-Lys-AMCA at a fixed concentration (typically near its Kₘ value) and the test compound. The final concentration of D-Ala-Lys-AMCA should be constant across all wells.
-
Controls : Include positive controls (D-Ala-Lys-AMCA only, 100% activity) and negative/background controls (with a saturating concentration of a known inhibitor like 50 mM Gly-Leu, 0% activity)[8].
-
Perform Steps 5-9 from Protocol 4.2.
-
IC₅₀ Calculation : Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Kinetic Analysis (Kₘ and Vₘₐₓ Determination)
This protocol determines the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ) for D-Ala-Lys-AMCA.
-
Perform Steps 1-3 from Protocol 4.2.
-
Substrate Addition : Add Transport Buffer containing a range of D-Ala-Lys-AMCA concentrations (e.g., 8-10 concentrations spanning from well below to well above the expected Kₘ).
-
Perform Steps 5-9 from Protocol 4.2, ensuring the incubation time is within the initial linear phase of uptake for all concentrations.
-
Kinetic Analysis : Plot the PEPT1-mediated uptake rate (V, in RFU/min/mg protein) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
Quantitative Data Summary
The following tables summarize kinetic and inhibition data for PEPT1 and the related transporter PEPT2, derived from published literature. Note that some data were generated using the similar substrate β-Ala-Lys-AMCA.
Table 1: Kinetic Parameters of PEPT Transporters
| Substrate | Transporter System | Kₘ (µM) | Vₘₐₓ (relative units) | Reference |
|---|---|---|---|---|
| β-Ala-Lys (AMCA) | PEPT1 (BBMV-OC¹) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [9][13] |
| β-Ala-Lys (AMCA) | PEPT2 (BMMV-OM²) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | [9][13] |
| Gly-Sar | PEPT1 (Caco-2 cells) | 700 - 2400 | 8.4 - 21.0 nmol/mg protein/10 min | [8] |
¹BBMV-OC: Brush border membrane vesicles from outer cortex (primarily PEPT1). ²BMMV-OM: Brush border membrane vesicles from outer medulla (primarily PEPT2).
Table 2: PEPT1 Inhibition Data
| Inhibitor | Substrate Used | System | Effect / IC₅₀ | Reference |
|---|---|---|---|---|
| Gly-Gln | 100 µM β-Ala-Lys (AMCA) | BBMV-OC (PEPT1) | 69% inhibition | [9][13] |
| Pasireotide | Gly-Sar | CHO-hPepT1 cells | 0.53 ± 0.11 mM | [1] |
| Octreotide | Gly-Sar | CHO-hPepT1 cells | 4.2 ± 1.6 mM | [1] |
| Lys[Z(NO₂)]-Pro | Radiolabeled dipeptides | Caco-2 cells | Apparent Kᵢ of 5-10 µM |[11] |
Key Considerations and Troubleshooting
-
pH Control : PEPT1 activity is highly pH-dependent. Ensure that the pH of the Transport Buffer is accurately maintained between 6.0 and 6.6 for optimal results[13][14]. Using a buffer at pH 7.4 or 8.0 can serve as a control, as it significantly reduces or abolishes proton-coupled transport[8][13].
-
Temperature : Maintain a constant temperature of 37°C during the assay. Performing the assay at 4°C can be used to estimate and subtract non-transporter mediated uptake (passive diffusion)[9].
-
Cell Health : Ensure cells are healthy and form a confluent monolayer. Leaky or unhealthy monolayers can lead to inconsistent and unreliable results.
-
Linear Range : For kinetic studies, it is critical to measure uptake within the initial linear range. Perform a time-course experiment to determine the optimal incubation time.
-
Fluorescence Quenching : At very high intracellular concentrations, fluorescence quenching can occur. If suspected, lyse the cells before measurement to ensure a homogenous solution, though some studies have found no significant quenching[15].
References
- 1. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel inhibitor of the mammalian peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 15. researchgate.net [researchgate.net]
Application of D-Ala-Lys-AMCA in Intestinal Transport Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool for studying intestinal transport mechanisms, particularly those mediated by the proton-coupled oligopeptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides, as well as various peptidomimetic drugs. The fluorescent properties of D-Ala-Lys-AMCA (Excitation/Emission ≈ 390/480 nm) allow for direct visualization and quantification of its transport across intestinal barriers, making it an ideal probe for characterizing PEPT1-mediated uptake in various in vitro and in situ models.
These application notes provide detailed protocols for utilizing D-Ala-Lys-AMCA in two standard intestinal transport models: the in vitro Caco-2 cell permeability assay and the in situ single-pass intestinal perfusion model.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for β-Ala-Lys-AMCA Transport by PEPT1 in Renal Brush Border Membrane Vesicles *
| Parameter | Value | Unit |
| Km (Michaelis-Menten constant) | 783.7 ± 115.7 | µM |
| Vmax (Maximum transport rate) | 2191.2 ± 133.9 | ΔF/min/mg protein |
*Data obtained from studies on renal brush border membrane vesicles, which also express PEPT1, and can be considered indicative for intestinal transport studies.
Table 2: Typical Apparent Permeability (Papp) Classification in Caco-2 Cells
| Permeability Classification | Papp (x 10-6 cm/s) | Expected In Vivo Absorption |
| Low | < 1.0 | Poor |
| Moderate | 1.0 - 10.0 | Moderate |
| High | > 10.0 | High |
Signaling Pathway and Experimental Workflows
PEPT1-Mediated Transport Signaling Pathway
The transport of D-Ala-Lys-AMCA into intestinal epithelial cells is mediated by the PEPT1 transporter, which functions as a symporter, co-transporting the dipeptide with one or more protons down an electrochemical gradient. This process is energized by the proton gradient maintained by the Na+/H+ exchanger on the apical membrane.
Caption: PEPT1 co-transports D-Ala-Lys-AMCA and protons into the enterocyte.
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. Caco-2 cells, when grown on semi-permeable filters, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Caption: Workflow for assessing D-Ala-Lys-AMCA permeability across Caco-2 monolayers.
Experimental Workflow: In Situ Single-Pass Intestinal Perfusion
The in situ single-pass intestinal perfusion model in rodents is a more physiologically relevant model that maintains an intact blood supply and innervation to the intestinal segment under study.
Caption: Workflow for the in situ single-pass intestinal perfusion of D-Ala-Lys-AMCA.
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of D-Ala-Lys-AMCA across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
D-Ala-Lys-AMCA
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescence plate reader
Methodology:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks until 80-90% confluent.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
After the culture period, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm2 for transport studies.
-
-
Transport Experiment:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare a working solution of D-Ala-Lys-AMCA in HBSS at the desired concentration (e.g., 10-100 µM).
-
Add the D-Ala-Lys-AMCA solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the basolateral chamber. Replace the volume removed with fresh, pre-warmed HBSS.
-
-
Quantification and Data Analysis:
-
Measure the fluorescence of the collected samples using a fluorescence plate reader (Ex/Em ≈ 390/480 nm).
-
Create a standard curve to determine the concentration of D-Ala-Lys-AMCA in the samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm2)
-
C0 is the initial concentration in the donor chamber (µmol/cm3)
-
-
In Situ Single-Pass Intestinal Perfusion
Objective: To determine the effective permeability (Peff) of D-Ala-Lys-AMCA in a specific segment of the rat small intestine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Peristaltic pump
-
Krebs-Ringer buffer (pH 6.5)
-
D-Ala-Lys-AMCA
-
Phenol red (as a non-absorbable marker)
-
Fluorescence spectrophotometer or HPLC with a fluorescence detector
Methodology:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., a 10 cm segment of the jejunum).
-
Carefully ligate both ends of the segment and insert cannulas for perfusion.
-
-
Perfusion Procedure:
-
Rinse the intestinal segment by perfusing with pre-warmed (37°C) Krebs-Ringer buffer for 15-20 minutes to remove any intestinal contents.
-
Prepare the perfusion solution containing D-Ala-Lys-AMCA (e.g., 25-100 µM) and phenol red (e.g., 0.1 mg/mL) in Krebs-Ringer buffer.
-
Perfuse the solution through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min).
-
After an equilibration period of about 30 minutes, begin collecting the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for up to 90 minutes.
-
-
Sample Analysis and Data Calculation:
-
Measure the volume of each collected sample.
-
Determine the concentration of D-Ala-Lys-AMCA and phenol red in the initial perfusion solution and in the collected samples using a suitable analytical method (fluorescence spectroscopy or HPLC).
-
Correct for any water flux using the change in phenol red concentration.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff (cm/s) = - (Q / 2πrL) * ln(Cout / Cin) Where:
-
Q is the perfusion flow rate (mL/s)
-
r is the radius of the intestinal segment (cm)
-
L is the length of the perfused intestinal segment (cm)
-
Cout is the corrected outlet concentration of D-Ala-Lys-AMCA
-
Cin is the inlet concentration of D-Ala-Lys-AMCA
-
-
Conclusion
D-Ala-Lys-AMCA is a powerful tool for investigating PEPT1-mediated transport in the intestine. The protocols outlined in these application notes provide a framework for researchers to reliably assess the intestinal permeability and transport kinetics of this fluorescent dipeptide. The use of both in vitro and in situ models allows for a comprehensive understanding of its absorption characteristics, which can be extrapolated to study the transport of other peptidomimetic drugs and to screen for potential inhibitors or enhancers of PEPT1 function.
Application Notes and Protocols for Identifying PEPT1 Inhibitors using D-Ala-Lys-AMCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human proton-coupled oligopeptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a low-affinity, high-capacity transporter predominantly expressed on the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion. Beyond its physiological role, PEPT1 is a key transporter for various peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs. Consequently, identifying and characterizing inhibitors of PEPT1 is of significant interest in drug discovery and development to understand and predict drug-drug interactions and to modulate the absorption of therapeutic agents.[1][2]
D-Ala-Lys-AMCA (D-Alanine-Lysine-7-Amino-4-methylcoumarin-3-acetic acid) hydrochloride is a fluorescent dipeptide that serves as a substrate for PEPT1.[3] Its transport into cells can be quantified by measuring the increase in intracellular fluorescence, providing a sensitive and efficient method for assessing PEPT1 activity. This application note provides detailed protocols for utilizing D-Ala-Lys-AMCA to screen for and characterize PEPT1 inhibitors.
Principle of the Assay
The assay is based on the competitive inhibition of PEPT1-mediated uptake of the fluorescent substrate D-Ala-Lys-AMCA. In the absence of an inhibitor, PEPT1-expressing cells will actively transport D-Ala-Lys-AMCA, leading to an accumulation of the fluorophore and a measurable increase in intracellular fluorescence. When a PEPT1 inhibitor is present, it will compete with D-Ala-Lys-AMCA for binding to the transporter, resulting in a dose-dependent decrease in the uptake of the fluorescent substrate and a corresponding reduction in the fluorescence signal. By measuring the fluorescence intensity across a range of inhibitor concentrations, an IC50 value can be determined, quantifying the potency of the inhibitory compound.
Quantitative Data Summary
The following tables provide key kinetic parameters for PEPT1 substrates and inhibitory constants for known PEPT1 inhibitors. While the IC50/Kᵢ values presented were determined using various substrates, they serve as a valuable reference for inhibitor potency.
Table 1: Kinetic Parameters of PEPT1 Substrates
| Substrate | Cell Line/System | K_m Value (approximate) | Citation |
| D-Ala-Lys | hPEPT1 | 7.0 mmol/L | [4] |
| Glycylsarcosine (Gly-Sar) | Caco-2 cells | 0.86 mM | [5][6] |
| Cefadroxil | Wild-type mice jejunum | 2-4 mM | [7][8] |
| β-Ala-Lys-AMCA | Rat renal BBMV-OC (PEPT1) | 783.7 ± 115.7 µM | [9] |
Table 2: Inhibitory Constants (IC₅₀/Kᵢ) of Known PEPT1 Inhibitors
| Inhibitor | Substrate Used | Cell Line/System | IC₅₀/Kᵢ Value (approximate) | Citation |
| Losartan | Gly-Sar | Caco-2 cells | Kᵢ: 24 µM | [10] |
| Losartan | Gly-Sar | Caco-2 cells | IC₅₀: 45.1 ± 15.8 µM | [6] |
| Enalapril | Gly-Sar | Caco-2 cells | Kᵢ: 0.047 - 46 mM range for various ACE inhibitors | [11] |
| Cefadroxil | Di-alanine | PepT2 | IC₅₀: 19 µM | [12] |
| Bestatin | Not specified | Not specified | Transported by PEPT1 | [13][14] |
| Glycyl-proline (Gly-Pro) | Gly-Sar | Caco-2 cells | IC₅₀: 257 ± 28 µM | [6] |
Experimental Protocols
Protocol 1: General PEPT1-mediated Uptake Assay using D-Ala-Lys-AMCA
This protocol outlines the basic procedure for measuring the uptake of D-Ala-Lys-AMCA in PEPT1-expressing cells.
Materials:
-
PEPT1-expressing cells (e.g., Caco-2, or PEPT1-transfected HEK293 or MDCK cells)
-
D-Ala-Lys-AMCA hydrochloride
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MES-based transport buffer (e.g., 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, 5.54 mM glucose, pH 6.0)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~390 nm, Emission: ~480 nm)
Procedure:
-
Cell Seeding: Seed PEPT1-expressing cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. For Caco-2 cells, allow for differentiation for at least 7 days post-confluency.[6]
-
Preparation of D-Ala-Lys-AMCA Working Solution: Prepare a stock solution of D-Ala-Lys-AMCA in DMSO or ddH₂O.[3] On the day of the experiment, dilute the stock solution in pre-warmed MES transport buffer to the desired final concentration (e.g., 25-150 µM).[3]
-
Cell Washing: Gently aspirate the cell culture medium from the wells. Wash the cells twice with pre-warmed PBS.
-
Uptake Initiation: Add the D-Ala-Lys-AMCA working solution to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-120 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.
-
Uptake Termination and Washing: Aspirate the D-Ala-Lys-AMCA solution. Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Add MES transport buffer or PBS to each well. Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths set for AMCA (Ex: ~390 nm, Em: ~480 nm).
Protocol 2: Competitive Inhibition Assay for IC₅₀ Determination
This protocol describes how to determine the IC₅₀ value of a test compound against PEPT1.
Materials:
-
All materials from Protocol 1
-
Test compound (inhibitor)
-
Known PEPT1 inhibitor as a positive control (e.g., Losartan)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Preparation of Solutions:
-
Prepare a working solution of D-Ala-Lys-AMCA in MES transport buffer at a concentration close to its K_m value (if known, otherwise use a concentration that gives a robust signal).
-
Prepare a series of dilutions of the test compound and the positive control in the D-Ala-Lys-AMCA working solution. Include a vehicle control (D-Ala-Lys-AMCA solution with no inhibitor).
-
-
Cell Washing: Follow step 3 from Protocol 1.
-
Inhibition Assay: Add the prepared solutions (D-Ala-Lys-AMCA with and without inhibitors) to the respective wells.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time.
-
Uptake Termination and Washing: Follow step 6 from Protocol 1.
-
Fluorescence Measurement: Follow step 7 from Protocol 1.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data by setting the fluorescence of the vehicle control (no inhibitor) as 100% uptake and the fluorescence of a high concentration of a known potent inhibitor (or background) as 0% uptake.
-
Plot the percentage of uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Visualizations
PEPT1 Transport and Inhibition Workflow
Caption: Workflow for PEPT1 inhibition assay.
High-Throughput Screening (HTS) Cascade for PEPT1 Inhibitors
Caption: HTS cascade for PEPT1 inhibitor discovery.
PEPT1 Regulation Signaling Pathways
Caption: Regulation of PEPT1 expression and activity.
References
- 1. bioivt.com [bioivt.com]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of PepT1 in the Intestinal Permeability and Oral Absorption of Cefadroxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relevance of PepT1 in the intestinal permeability and oral absorption of cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity interaction of sartans with H+/peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for antibiotic transport and inhibition in PepT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic regulation of intestinal peptide transporter PEPT1 as a potential strategy for colorectal cancer sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Ala-Lys-AMCA Hydrochloride Uptake Assays
Welcome to the technical support center for optimizing D-Ala-Lys-AMCA hydrochloride uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in uptake assays?
This compound is a fluorescent dipeptide that serves as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3] PEPT1 is a key transporter responsible for the absorption of dietary di- and tripeptides in the small intestine and plays a significant role in the uptake of various peptidomimetic drugs.[2][4] The fluorescent AMCA (Aminomethylcoumarin Acetate) tag allows for the quantification of its uptake into cells, making it a valuable tool for studying PEPT1 activity and for screening potential drug candidates that may interact with this transporter.[1][5]
Q2: Which cell lines are suitable for a this compound uptake assay?
The most commonly used cell line for PEPT1 uptake assays is the human colon adenocarcinoma cell line, Caco-2, as it spontaneously differentiates into a polarized monolayer of enterocytes that express PEPT1.[1][6] Other suitable cell lines that have been shown to express PEPT1 and can be used for these assays include liver cancer cells, the prostate cancer cell line PC-3, and HEK293 cells overexpressing the PEPT1 transporter.[1][3][7]
Q3: What is a typical concentration range for this compound in an uptake assay?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a common starting range is between 25 µM and 150 µM.[1][2][3] For initial characterization, concentrations such as 25 µM, 50 µM, and 150 µM can be tested.[1][2][3] To determine the kinetic parameters (Km and Vmax) of the transporter, a wider range of concentrations will be necessary to perform saturation kinetics.
Q4: How should I prepare and store this compound?
This compound can be dissolved in sterile, oxygen-free water or DMSO to prepare a stock solution, for example, at a concentration of 100 mM.[1][2] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.[1][8] Before use, allow the vial to warm to room temperature. The working solution should be freshly prepared by diluting the stock solution in a suitable assay buffer, such as pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Inefficient Transfection: For cells overexpressing PEPT1, low transfection efficiency will result in a weak signal. | Optimize the transfection protocol by testing different DNA-to-transfection reagent ratios. |
| Low Transporter Expression: The cell line used may have low endogenous expression of PEPT1. | Use a cell line known to have high PEPT1 expression (e.g., Caco-2) or a stably transfected cell line. | |
| Incorrect Excitation/Emission Wavelengths: Using incorrect filter sets on the fluorescence microscope or plate reader. | Ensure the instrument is set to the correct wavelengths for AMCA (Ex/Em = 390/480 nm).[1][2] | |
| Reagent Degradation: The this compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the substrate and ensure proper storage conditions are maintained. | |
| High Background Fluorescence | Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence at the measured wavelengths. | Include a control group of cells that have not been treated with this compound to measure and subtract the background fluorescence. |
| Contaminated Reagents or Media: Phenol red in cell culture media can contribute to background fluorescence. | Use phenol red-free media for the assay. Ensure all buffers and solutions are freshly prepared and filtered. | |
| Non-specific Binding: The substrate may be binding non-specifically to the cell surface or the well plate. | Increase the number of wash steps after incubation. Consider using protein-coated plates to reduce non-specific binding. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of reagents or cell suspensions. | Use calibrated pipettes and consider preparing a master mix of the working solution to be added to all wells. |
| Inconsistent Cell Seeding: Uneven cell density across the wells. | Ensure a homogenous cell suspension before seeding and be consistent with the seeding volume. | |
| Edge Effects: Wells on the periphery of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or media to minimize evaporation from the inner wells. |
Experimental Protocols
Detailed Protocol for this compound Uptake Assay in Caco-2 Cells
This protocol is a guideline and may require optimization for your specific experimental conditions.
Materials:
-
Caco-2 cells
-
This compound
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES, pH 6.0 (Assay Buffer)
-
Competitive inhibitor (e.g., Gly-Sar or Gly-Leu)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well.
-
Culture the cells for 21-29 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >250 Ω·cm².[6]
-
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in pre-warmed Assay Buffer (HBSS, pH 6.0) to the desired final concentrations (e.g., 25, 50, 100, 150 µM).
-
For inhibition studies, prepare a working solution of a competitive inhibitor (e.g., 50 mM Gly-Leu) in the Assay Buffer.
-
-
Uptake Assay:
-
Gently wash the Caco-2 cell monolayers twice with 200 µL of warm PBS (pH 7.4).
-
Pre-incubate the cells with 100 µL of warm Assay Buffer (HBSS, pH 6.0) for 10-15 minutes at 37°C.
-
Aspirate the pre-incubation buffer.
-
Add 100 µL of the this compound working solution to the appropriate wells. For inhibitor controls, add 100 µL of the substrate solution containing the competitive inhibitor. For negative controls, add 100 µL of Assay Buffer without the substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes to 2 hours).[1][2] The optimal incubation time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with 200 µL of ice-cold PBS.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 390 nm and emission at approximately 480 nm.
-
Alternatively, visualize the uptake using a fluorescence microscope with the appropriate filter set.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells (no substrate) from all other wells to correct for background fluorescence.
-
Normalize the fluorescence signal to the protein concentration in each well. This can be done by lysing the cells after the fluorescence measurement and performing a protein assay (e.g., BCA assay).
-
Plot the normalized fluorescence as a function of the this compound concentration. For kinetic analysis, fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| Km for β-Ala-Lys-AMCA | 783.7 ± 115.7 µM | Rat Renal Brush Border Membrane Vesicles (BBMV-OC, representing PEPT1) | [9] |
| Vmax for β-Ala-Lys-AMCA | 2191.2 ± 133.9 ΔF/min/mg | Rat Renal Brush Border Membrane Vesicles (BBMV-OC, representing PEPT1) | [9] |
| Km for β-Ala-Lys-AMCA | 93.6 ± 21.9 µM | Rat Renal Brush Border Membrane Vesicles (BMMV-OM, representing PEPT2) | [9] |
| Vmax for β-Ala-Lys-AMCA | 935.8 ± 50.2 ΔF/min/mg | Rat Renal Brush Border Membrane Vesicles (BMMV-OM, representing PEPT2) | [9] |
| Kt for β-Ala-Lys-AMCA | 0.44 ± 0.05 mM | E. coli DtpA transporter | [10] |
| IC50 for Losartan | 37.0 ± 4.8 µM | CHO-hPepT1-M5 cells (inhibiting Gly-Sar uptake) | [11] |
| IC50 for Pasireotide | 0.53 ± 0.11 mM | CHO-hPepT1-M5 cells (inhibiting Gly-Sar uptake) | [11] |
Visualizations
Caption: Experimental workflow for the this compound uptake assay.
Caption: Mechanism of D-Ala-Lys-AMCA uptake via the PEPT1 transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression profile and functional activity of peptide transporters in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
cell viability issues with D-Ala-Lys-AMCA hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing cell viability issues when using D-Ala-Lys-AMCA hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses common problems that can lead to compromised cell viability during experiments with this compound.
Problem 1: Low Cell Viability or High Cytotoxicity After Incubation
Decreased cell viability following incubation with the fluorescent probe can be caused by several factors, including chemical toxicity at high concentrations and stress induced by the uptake mechanism.
| Potential Cause | Suggested Solution |
| High Concentration of this compound | Titrate the concentration of the probe to determine the optimal balance between signal intensity and cell health. Start with a low concentration (e.g., 10-25 µM) and increase incrementally.[1][2] |
| Prolonged Incubation Time | Reduce the incubation period. An incubation time of 1-2 hours at 37°C is often sufficient.[1][2] For some cell types, even 10 minutes may be adequate for uptake.[1][2] |
| Solvent Toxicity | If using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). Prepare a fresh stock solution if necessary.[1] |
| Cell Type Sensitivity | Certain cell lines may be more sensitive to the probe or the experimental conditions. It is crucial to establish a baseline for cell viability with untreated control cells. |
| PEPT1 Overload/Stress | As this compound is a substrate for the PEPT1 transporter, high concentrations could lead to cellular stress in cells with high PEPT1 expression.[3][4][5][6] Use the lowest effective concentration of the probe. |
Problem 2: Phototoxicity and Signal Bleaching During Imaging
The AMCA fluorophore, like many fluorescent dyes, can cause phototoxicity and photobleaching, especially with prolonged exposure to excitation light.[7][8][9]
| Potential Cause | Suggested Solution |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure during fluorescence microscopy. Use neutral density filters to reduce illumination intensity.[7][8] |
| High-Energy Excitation Wavelength | The excitation wavelength for AMCA is in the near-UV range (Ex/Em = 390/480 nm), which can be more damaging to cells than longer wavelengths.[1][2] Limit exposure time and use a sensitive camera to reduce the required excitation intensity. |
| Reactive Oxygen Species (ROS) Production | Phototoxicity is often mediated by the generation of ROS.[8] Consider using an antifade mounting medium that contains antioxidants if imaging fixed cells. For live-cell imaging, minimizing light exposure is the primary strategy.[7] |
| Photobleaching | AMCA is known to have good resistance to photobleaching, but it is not immune.[10] To minimize photobleaching, limit light exposure and use an antifade reagent when applicable. |
Problem 3: Inconsistent or No Fluorescence Signal
A lack of a clear fluorescent signal can be due to issues with the reagent, the experimental protocol, or the cells themselves.
| Potential Cause | Suggested Solution |
| Low or Absent PEPT1 Transporter Expression | This compound uptake is dependent on the proton-coupled oligopeptide transporter 1 (PEPT1).[1][6][11][12][13] Confirm that your cell line expresses functional PEPT1. Caco-2 and some liver cancer cell lines are known to express PEPT1.[1][6] |
| Improper Reagent Storage and Handling | Store the stock solution at -20°C or -80°C in the dark and avoid repeated freeze-thaw cycles.[1][2][14] |
| Incorrect Filter Sets in Microscope | Ensure that the fluorescence microscope is equipped with the appropriate filter set for AMCA (Ex/Em = 390/480 nm).[1] |
| Suboptimal pH of Medium | The activity of the PEPT1 transporter is pH-dependent. The optimal pH for uptake is typically slightly acidic.[6] |
| Aggregation of the Probe | Poor solubility can lead to aggregation. Ensure the probe is fully dissolved in the stock solution (e.g., DMSO or ddH₂O) before diluting in culture medium.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1][6][11][12][13] Its uptake into cells can be used to characterize the activity of PEPT1.[1][6]
Q2: What are the recommended storage conditions for this compound?
A2: The stock solution should be aliquoted and stored at -20°C or -80°C in the dark. It is advisable to avoid repeated freeze-thaw cycles.[1][2][14]
Q3: In which solvents can I dissolve this compound?
A3: this compound can be dissolved in ddH₂O or DMSO to prepare a stock solution.[1]
Q4: What are the excitation and emission wavelengths for the AMCA fluorophore?
A4: The excitation maximum is approximately 390 nm, and the emission maximum is around 480 nm.[1]
Q5: Is this compound suitable for all cell types?
A5: No, its utility is dependent on the expression of the PEPT1 transporter on the cell surface. It is most effective in cell lines known to express PEPT1, such as Caco-2 and certain types of liver cancer cells.[1][6]
Q6: Can I use this compound for bacterial cell labeling?
A6: While this specific probe is designed as a PEPT1 substrate, other fluorescently labeled D-amino acids are used for in situ labeling of bacterial cell walls. The mechanism of uptake would be different and would depend on the specific bacterial species and its cell wall synthesis machinery.
Experimental Protocols
Protocol 1: Cell Preparation and Staining with this compound
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere and reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile ddH₂O or DMSO.[1]
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (e.g., 25-150 µM).[1][2] It is recommended to prepare the working solution fresh.
-
-
Cell Staining:
-
Washing:
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation ~390 nm, Emission ~480 nm).[1]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. D-Ala-Lys-AMCA | CAS#:375822-19-8 | Chemsrc [chemsrc.com]
- 13. D-Ala-Lys-AMCA | TargetMol [targetmol.com]
- 14. glpbio.com [glpbio.com]
solving D-Ala-Lys-AMCA hydrochloride solubility problems in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ala-Lys-AMCA hydrochloride. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant roadblock in experimental workflows. This guide provides a systematic approach to identify and resolve these problems.
Problem: Precipitate forms when preparing aqueous working solutions.
When diluting a stock solution of this compound into aqueous media such as buffers or cell culture medium, precipitation can occur. Follow these steps to troubleshoot this issue:
Troubleshooting Workflow
Technical Support Center: D-Ala-Lys-AMCA Hydrochloride Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D-Ala-Lys-AMCA hydrochloride in cell-based uptake experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound uptake assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal Extracellular pH: The uptake of D-Ala-Lys-AMCA is mediated by proton-coupled oligopeptide transporters (PEPT1 and PEPT2), which are highly pH-sensitive. Transport efficiency is significantly higher at a lower extracellular pH.[1] | Ensure the extracellular buffer used during the incubation period has an acidic pH, typically between 6.0 and 6.6, to facilitate the proton gradient that drives transport.[1][2] A neutral pH of 7.4 will significantly reduce uptake.[1] |
| Incorrect Excitation/Emission Wavelengths: The AMCA fluorophore requires specific wavelengths for optimal detection. | Use an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 480 nm.[3][4] | |
| Low Transporter Expression: The cell line being used may not express PEPT1 or PEPT2 at sufficient levels. | Use a positive control cell line known to express these transporters, such as Caco-2 cells.[3][4][5] | |
| Inhibitor Presence: Components of the media or other compounds present could be inhibiting the transporter. | Ensure no known PEPT1/PEPT2 inhibitors are present in the assay buffer. Competitive inhibition can be tested by adding known substrates like Gly-Gln.[1] | |
| High Background Fluorescence | Inadequate Washing: Residual extracellular this compound can lead to high background noise. | After incubation with the fluorescent substrate, wash the cells 2-3 times with fresh culture medium or PBS to remove any unbound substrate.[3][4] |
| Autofluorescence: Some cell types or media components may exhibit natural fluorescence at the detection wavelengths. | Image a set of control cells that have not been incubated with D-Ala-Lys-AMCA to determine the baseline autofluorescence. | |
| Inconsistent Results Between Experiments | Variable pH of Buffers: Small variations in buffer preparation can lead to significant differences in uptake. | Prepare fresh buffers for each experiment and meticulously verify the pH before use. |
| Cell Passage Number and Confluency: Transporter expression can vary with cell passage number and confluency. | Use cells within a consistent passage number range and ensure a standardized level of confluency for all experiments. | |
| Inconsistent Incubation Times: The duration of exposure to the substrate will directly impact the amount of uptake. | Use a precise timer for the incubation period and ensure it is consistent across all samples and experiments. A typical incubation time is 1-2 hours.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound uptake?
A1: this compound is a fluorescently labeled dipeptide that serves as a substrate for proton-coupled oligopeptide transporters, primarily PEPT1 and PEPT2.[3][4][5] These transporters function by co-transporting di- and tripeptides along with protons into the cell, driven by an inwardly directed proton gradient.[1][6]
Q2: Why is extracellular pH critical for this assay?
A2: The activity of PEPT1 and PEPT2 is dependent on a proton gradient across the cell membrane (a higher proton concentration outside the cell). An acidic extracellular environment (e.g., pH 6.6) provides the necessary protons to drive the co-transport of D-Ala-Lys-AMCA into the cell, leading to a measurable fluorescent signal.[1] At neutral or alkaline pH, this gradient is diminished, significantly reducing transporter activity and substrate uptake.
Q3: What are suitable positive and negative controls for my experiment?
A3:
-
Positive Control: Use a cell line known to express PEPT1 or PEPT2, such as Caco-2 cells.[3][4][5]
-
Negative Control (Competitive Inhibition): Co-incubate cells with D-Ala-Lys-AMCA and a high concentration of an unlabeled PEPT1/PEPT2 substrate, such as glycyl-L-glutamine (Gly-Gln).[1][6] This should result in a significant reduction in the fluorescent signal.
-
Negative Control (Cell Line): Use a cell line that does not express PEPT1 or PEPT2.
Q4: Can I use D-Ala-Lys-AMCA to study transporters other than PEPT1 and PEPT2?
A4: D-Ala-Lys-AMCA is primarily recognized as a substrate for PEPT1 and PEPT2.[1][3][6] While other transporters could potentially interact with it, its use is well-established for characterizing the activity of these specific proton-coupled oligopeptide transporters.
Q5: What is a typical concentration range for D-Ala-Lys-AMCA in an uptake assay?
A5: Effective concentrations can range from 25 µM to 150 µM, depending on the cell type and experimental goals.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Experimental Protocols
Standard this compound Uptake Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and grow to the desired confluency.
-
Preparation of Solutions:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in ddH₂O or DMSO. Store at -20°C or -80°C in aliquots, protected from light.[3]
-
Assay Buffer (Uptake Buffer): Prepare a buffer with a pH of 6.6. A common example is a MES-Tris buffer.[2]
-
Working Solution: Dilute the stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 25-150 µM). Prepare this solution fresh before use.[3][4]
-
-
Uptake Experiment:
-
Washing:
-
Detection:
Visualizations
Experimental Workflow for D-Ala-Lys-AMCA Uptake Assay
Caption: Workflow for a cell-based D-Ala-Lys-AMCA uptake assay.
pH-Dependent Uptake Mechanism
Caption: Proton gradient driving PEPT-mediated uptake of D-Ala-Lys-AMCA.
References
- 1. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Direct visualization of peptide uptake activity in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of D-Ala-Lys-AMCA hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of D-Ala-Lys-AMCA hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dipeptide conjugated to the blue fluorescent dye AMCA (Aminomethylcoumarin Acetate). It is primarily known as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its main application is in characterizing PEPT1-specific substrates or inhibitors and visualizing oligopeptide transport in cells and tissues, such as liver cancer cells, Caco-2 cells, and intestinal enterocytes.
Q2: What are the common causes of non-specific binding with this compound?
A2: Non-specific binding of fluorescent probes like this compound can arise from several factors. These include hydrophobic and electrostatic interactions between the fluorophore (AMCA) and cellular components or substrate surfaces. Other common causes include using too high a concentration of the fluorescent probe, insufficient washing steps, and autofluorescence of the cells or sample holder.
Q3: Why is it crucial to minimize non-specific binding in my experiments?
A3: Minimizing non-specific binding is critical for obtaining accurate and reliable data. High non-specific binding leads to a low signal-to-noise ratio, making it difficult to distinguish the specific signal from background noise. This can result in false positives and inaccurate quantification of the biological process being studied.
Q4: What is the excitation and emission wavelength for this compound?
A4: The typical excitation and emission maxima for this compound are approximately 390 nm and 480 nm, respectively.
Troubleshooting Guide for Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating common issues related to non-specific binding of this compound.
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Concentration of D-Ala-Lys-AMCA is too high. | Titrate the probe to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration from the supplier and perform a dilution series. |
| Inadequate blocking of non-specific binding sites. | Pre-incubate the sample with a suitable blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and serum from the same species as the secondary antibody (if used). |
| Insufficient washing. | Increase the number and duration of washing steps after incubation with the fluorescent probe to remove unbound molecules. Using a mild detergent like Tween-20 in the wash buffer can also help. |
| Autofluorescence of cells or medium. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a mounting medium with an antifade reagent or photobleaching the sample before staining. Using phenol red-free medium during live-cell imaging can also reduce background. |
| Hydrophobic interactions. | The hydrophobicity of the fluorescent dye can contribute significantly to non-specific binding. Adding a low concentration of a non-ionic surfactant to the buffer can help disrupt these interactions. |
-
Prepare a dilution series of this compound in your assay buffer. A typical starting range could be from 1 µM to 100 µM.
-
Seed cells in a multi-well plate (preferably glass-bottomed to reduce background) and allow them to adhere overnight.
-
Wash the cells twice with a buffered saline solution like PBS.
-
Incubate separate wells with different concentrations of the this compound working solution for a fixed time (e.g., 1-2 hours at 37°C).
-
Wash the cells thoroughly (3-4 times, 5 minutes each) with fresh culture medium or PBS to remove unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Ex/Em ~390/480 nm).
-
Analyze the images to determine the concentration that provides the best signal with the lowest background.
Issue 2: Speckled or Punctate Background Staining
This can be caused by aggregation of the fluorescent probe or precipitates in the buffer.
| Potential Cause | Recommended Solution |
| Aggregation of this compound. | Prepare fresh working solutions for each experiment. Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant. |
| Precipitates in buffers. | Filter all buffers and solutions using a 0.22 µm filter before use to remove any particulate matter. |
| Non-specific binding to dead cells. | Use a viability stain to distinguish between live and dead cells, as dead cells can non-specifically take up fluorescent dyes. Exclude dead cells from the analysis. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a standard experimental workflow designed to minimize non-specific binding and a logical approach to troubleshooting when high background is encountered.
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Troubleshooting logic for high background fluorescence.
Validation & Comparative
A Head-to-Head Comparison: D-Ala-Lys-AMCA Hydrochloride vs. Gly-Sar for PEPT1 Transport Studies
For researchers in drug discovery and development, accurately characterizing the interaction of novel compounds with transporters like PEPT1 is critical. The choice of substrate for in vitro transport assays can significantly impact the quality and interpretation of the data. This guide provides a comprehensive comparison of two commonly used PEPT1 substrates: the fluorescent dipeptide D-Ala-Lys-AMCA hydrochloride and the classic radiolabeled or unlabeled dipeptide, Gly-Sar.
The proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides and is a key pathway for the oral absorption of various peptidomimetic drugs, including certain antibiotics and antiviral prodrugs.[2][3] Consequently, robust and reliable methods to study PEPT1-mediated transport are essential for preclinical drug development.
Probing PEPT1 Activity: A Tale of Two Substrates
This compound is a fluorescently labeled dipeptide that allows for the direct visualization and quantification of PEPT1 activity using fluorescence-based techniques.[4] In contrast, Gly-Sar (glycylsarcosine) is a hydrolysis-resistant dipeptide that is typically used in its radiolabeled form ([14C]Gly-Sar or [3H]Gly-Sar) for uptake studies, or in its unlabeled form for competitive inhibition assays.[5][6]
Quantitative Data Summary
The following table summarizes the reported transport kinetics for D-Ala-Lys-AMCA and Gly-Sar. It is important to note that kinetic parameters can vary depending on the experimental system and conditions.
| Substrate | Experimental System | Km (mM) | Vmax (nmol/mg protein/min) | Citation |
| β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (Outer Cortex - PEPT1) | 0.78 ± 0.12 | 2.19 ± 0.13 (ΔF/min/mg) | [7][8] |
| Gly-Sar | Caco-2 cells | 0.7 - 2.4 | 0.84 - 2.1 | [9] |
| Gly-Sar | Caco-2 cells | 17.4 ± 5.1 | 1.55 ± 0.26 | [1] |
| Gly-Sar | Mouse Jejunum (in situ perfusion) | 5.7 | Not Reported | [10] |
Note: The Vmax for β-Ala-Lys-AMCA is reported in arbitrary fluorescence units (ΔF) and is not directly comparable to the molar units of Gly-Sar.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for PEPT1 transport assays using both substrates.
D-Ala-Lys-AMCA Uptake Assay in PEPT1-Expressing Cells
This protocol is adapted for a fluorescence microscopy or plate reader-based assay.
-
Cell Culture: Plate PEPT1-expressing cells (e.g., Caco-2 or transfected HEK293 cells) in appropriate well plates and culture until they reach the desired confluency.
-
Preparation of Transport Buffer: Prepare a transport buffer, typically a Hanks' Balanced Salt Solution (HBSS) or a MES-buffered saline, adjusted to pH 6.0 to provide the necessary proton gradient for PEPT1 activity.[11]
-
Cell Washing: Gently wash the cells twice with the transport buffer at 37°C to remove culture medium.
-
Initiation of Uptake: Add the transport buffer containing various concentrations of this compound to the cells. For inhibition studies, co-incubate with the test compound.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-60 minutes).
-
Termination of Uptake: Aspirate the substrate solution and wash the cells three times with ice-cold transport buffer to stop the transport process.
-
Quantification:
-
Fluorescence Microscopy: Visualize and capture images of the cells using a fluorescence microscope with appropriate filters for AMCA (Excitation ~350 nm, Emission ~450 nm).[4]
-
Fluorescence Plate Reader: Lyse the cells using a suitable lysis buffer and measure the intracellular fluorescence using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the protein concentration in each well. Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
[14C]Gly-Sar Uptake Assay in Caco-2 Cells
This protocol describes a typical radiolabeled substrate uptake assay.
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and polarization.[12]
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS) adjusted to pH 6.0 for the apical side and pH 7.4 for the basolateral side.[13]
-
Pre-incubation: Wash the cell monolayers with the transport buffer at 37°C and pre-incubate for 15-30 minutes.
-
Initiation of Uptake: Add the transport buffer containing a fixed concentration of [14C]Gly-Sar and varying concentrations of unlabeled Gly-Sar (for kinetic studies) or test compounds (for inhibition studies) to the apical compartment.[11]
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 10-30 minutes).
-
Termination of Uptake: Remove the radioactive solution and rapidly wash the monolayers three times with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable solubilizing agent (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the uptake rate and normalize it to the surface area of the monolayer and the protein concentration. Determine Km and Vmax using non-linear regression analysis.
Visualizing the Process: Diagrams
Choosing the Right Tool for the Job: A Comparative Analysis
The selection of a substrate for PEPT1 transport studies depends on the specific research question and available resources.
This compound: The Visual Approach
-
Advantages:
-
Direct Visualization: The inherent fluorescence of D-Ala-Lys-AMCA allows for the direct visualization of transport into cells using fluorescence microscopy, providing spatial information about substrate accumulation.[14]
-
Non-Radioactive: This substrate avoids the safety and disposal concerns associated with radiolabeled compounds.
-
High-Throughput Screening (HTS) Potential: Fluorescence-based assays are generally more amenable to automation and high-throughput screening of potential PEPT1 inhibitors or substrates.[15]
-
-
Disadvantages:
-
Fluorescence Artifacts: The fluorescence signal can be influenced by factors such as compound autofluorescence, quenching, and non-specific binding, which can complicate data interpretation.
-
Substrate Specificity Concerns: Some studies have raised questions about whether D-Ala-Lys-AMCA is a substrate for all vertebrate PEPT1 isoforms, suggesting potential species-specific differences in its transport.[16][17]
-
Limited Kinetic Data: There is a relative scarcity of published, peer-reviewed kinetic data (Km, Vmax) for D-Ala-Lys-AMCA with human PEPT1 compared to Gly-Sar.
-
Gly-Sar: The "Gold Standard"
-
Advantages:
-
Well-Established and Validated: Gly-Sar is widely recognized as a "gold standard" substrate for PEPT1 transport studies, with a vast body of literature supporting its use.[5]
-
Extensive Kinetic Data: Numerous studies have characterized the transport kinetics of Gly-Sar in various experimental models, providing a solid baseline for comparison.[1][9][10][18]
-
High Sensitivity: The use of radiolabeled Gly-Sar allows for highly sensitive detection and quantification of transport, even at low concentrations.
-
-
Disadvantages:
-
Radioactivity: The handling and disposal of radioactive materials require specialized facilities, training, and adherence to strict safety protocols.[19]
-
Indirect Detection: The quantification of transport relies on scintillation counting of lysed cells, which does not provide spatial information about substrate distribution within the cell.
-
Lower Throughput: The multi-step process of cell lysis and scintillation counting is generally more time-consuming and less amenable to high-throughput applications compared to fluorescence-based assays.
-
Conclusion
Both this compound and Gly-Sar are valuable tools for investigating PEPT1-mediated transport. The choice between them involves a trade-off between direct visualization and high-throughput capability versus the extensive validation and sensitivity of a radiolabeled probe.
-
D-Ala-Lys-AMCA is an excellent choice for initial screening of compound libraries for PEPT1 interaction and for studies where cellular localization of transport is of interest. However, researchers should be mindful of potential fluorescence artifacts and the current questions regarding its universal applicability across all PEPT1 isoforms.
-
Gly-Sar remains the preferred substrate for detailed kinetic characterization and mechanistic studies, particularly when high sensitivity and a robust, well-documented method are paramount. Its extensive historical data provides a strong foundation for validating new findings.
Ultimately, the optimal approach may involve using both substrates in a complementary fashion: D-Ala-Lys-AMCA for initial high-throughput screening and qualitative visualization, followed by validation and detailed kinetic analysis of lead compounds using radiolabeled Gly-Sar. This integrated strategy allows researchers to leverage the strengths of both methodologies to gain a comprehensive understanding of PEPT1 transport.
References
- 1. Transepithelial dipeptide (glycylsarcosine) transport across epithelial monolayers of human Caco-2 cells is rheogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. bioivt.com [bioivt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth evaluation of Gly-Sar transport parameters as a function of culture time in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance and Regional Dependency of Peptide Transporter (PEPT) 1 in the Intestinal Permeability of Glycylsarcosine: In Situ Single-Pass Perfusion Studies in Wild-Type and Pept1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prediction of glycylsarcosine transport in Caco-2 cell lines expressing PEPT1 at different levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PEPT1 Assays: A Comparative Guide to Substrate Alternatives
For researchers and drug development professionals investigating the intestinal oligopeptide transporter PEPT1 (SLC15A1), the choice of substrate is a critical determinant of assay sensitivity, reliability, and biological relevance. While the fluorescent dipeptide D-Ala-Lys-AMCA has been a convenient tool, a range of alternative substrates offers distinct advantages for various experimental contexts. This guide provides a comprehensive comparison of viable alternatives, complete with experimental data, detailed protocols, and workflow diagrams to inform your selection process.
Performance Comparison of PEPT1 Substrates
The selection of an appropriate substrate for a PEPT1 assay hinges on factors such as the specific research question, the experimental system (e.g., cell lines, Xenopus oocytes, in vivo models), and the available detection instrumentation. Below is a summary of key quantitative data for commonly used PEPT1 substrates.
| Substrate | Type | Typical Km (mM) | Detection Method | Key Advantages | Key Disadvantages |
| D-Ala-Lys-AMCA | Fluorescent Dipeptide | 0.5 - 2.5 | Fluorescence | High sensitivity, real-time uptake monitoring | Potential for phototoxicity, non-specific binding, not a "drug-like" molecule |
| Gly-Sar | Non-fluorescent Dipeptide | 0.2 - 1.5 | LC-MS/MS, Radiolabeling | High affinity, metabolically stable, well-characterized | Requires more complex detection methods, not inherently signaled |
| 5-Aminolevulinic acid (5-ALA) | Fluorescent Prodrug | 1.0 - 5.0 | Fluorescence (of Protoporphyrin IX) | Intracellular accumulation of fluorescent metabolite, useful for screening | Indirect measurement of transport, potential for confounding factors in heme synthesis pathway |
| Valacyclovir | Antiviral Prodrug | 0.1 - 0.8 | LC-MS/MS | Clinically relevant, high affinity | Requires specific analytical methods for quantification |
| Cephalexin | Antibiotic | 0.5 - 4.0 | LC-MS/MS, HPLC | Clinically relevant, broad availability | Lower affinity compared to some prodrugs |
| Bestatin | Protease Inhibitor | 0.05 - 0.2 | LC-MS/MS | High affinity | Can have off-target effects due to its primary biological activity |
Experimental Protocols: A Closer Look
The choice of substrate dictates the experimental protocol. Here, we outline two common approaches: a fluorescent substrate-based competitive inhibition assay and a direct uptake assay using LC-MS/MS for non-fluorescent substrates.
Competitive Inhibition Assay using a Fluorescent Substrate
This method is suitable for screening and characterizing inhibitors of PEPT1.
Materials:
-
PEPT1-expressing cells (e.g., Caco-2, MDCK-hPEPT1)
-
Fluorescent PEPT1 substrate (e.g., D-Ala-Lys-AMCA)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed PEPT1-expressing cells in a 96-well plate and culture until they form a confluent monolayer.
-
Preparation: Wash the cells with assay buffer.
-
Incubation: Add the fluorescent substrate at a concentration close to its Km value, along with varying concentrations of the test compound. Include positive (known inhibitor like Gly-Sar) and negative (vehicle) controls.
-
Uptake: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Termination: Stop the uptake by washing the cells with ice-cold assay buffer.
-
Lysis: Lyse the cells to release the intracellular fluorescent substrate.
-
Detection: Measure the intracellular fluorescence using a plate reader.
-
Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Direct Uptake Assay using LC-MS/MS
This method is ideal for quantifying the transport of non-fluorescent, drug-like molecules.
Materials:
-
PEPT1-expressing cells
-
Non-fluorescent substrate (e.g., Gly-Sar, Valacyclovir)
-
Assay buffer (pH 6.0)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture PEPT1-expressing cells to confluence in a suitable format (e.g., 12-well plates).
-
Preparation: Wash the cells with assay buffer.
-
Incubation: Add the non-fluorescent substrate at various concentrations to determine kinetic parameters (Km and Vmax) or at a fixed concentration for inhibition studies.
-
Uptake: Incubate for a specific time at 37°C.
-
Termination and Lysis: Wash the cells with ice-cold buffer and then lyse them.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) and prepare the samples for LC-MS/MS analysis.
-
Quantification: Analyze the intracellular concentration of the substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the transport kinetics or the extent of inhibition.
Visualizing PEPT1 Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for different PEPT1 assay methodologies.
A Comparative Guide to D-Ala-Lys-AMCA and Radiolabeled Substrates for Peptide Uptake Assays
For researchers, scientists, and drug development professionals, the accurate characterization of peptide transporters is crucial for understanding drug disposition and developing effective therapeutics. This guide provides a comprehensive comparison of two common methodologies for assessing the uptake of substrates via peptide transporters like PEPT1 and PEPT2: the fluorescent substrate D-Ala-Lys-AMCA and traditional radiolabeled substrates.
This guide offers an objective comparison of the performance, protocols, and data interpretation of these two key assay types, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: D-Ala-Lys-AMCA vs. Radiolabeled Substrates
The choice between a fluorescent and a radiolabeled substrate for peptide uptake assays depends on several factors, including the specific research question, available equipment, and safety considerations. While both methods can provide valuable insights into transporter kinetics and function, they possess distinct advantages and limitations.
Radiolabeled assays, often considered the gold standard, offer high sensitivity and direct quantification of substrate transport. However, they involve the handling of radioactive materials, which requires specialized licenses, safety protocols, and waste disposal procedures. Fluorescent assays, using substrates like D-Ala-Lys-AMCA, provide a safer and often more high-throughput alternative, compatible with fluorescence microscopy and plate reader-based assays.
| Substrate | Transporter | Km (µM) | Vmax (relative units) | Assay Method |
| β-Ala-Lys-AMCA | PEPT1 (BBMV-OC) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | Fluorescence |
| PEPT2 (BMMV-OM) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | Fluorescence | |
| Glycylsarcosine (Gly-Sar) | PEPT1 (Caco-2 cells) | 350 - 3800 | Not directly comparable | Radiometric |
| PEPT2 | Generally higher affinity than PEPT1 | Not directly comparable | Radiometric |
Data Interpretation:
-
Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the substrate for the transporter. Based on the data, β-Ala-Lys-AMCA shows a higher affinity for PEPT2 than for PEPT1.
-
Vmax (Maximum transport rate): Represents the maximum rate of transport when the transporter is saturated with the substrate. The units for Vmax in fluorescent and radiometric assays are not directly comparable.
Experimental Protocols
Detailed methodologies for performing uptake assays using both D-Ala-Lys-AMCA and radiolabeled substrates are provided below. These protocols can be adapted to specific cell lines or experimental systems.
D-Ala-Lys-AMCA Uptake Assay Protocol
This protocol is designed for characterizing PEPT1-specific substrates or inhibitors using D-Ala-Lys-AMCA in a cell-based fluorescence assay.
Materials:
-
D-Ala-Lys-AMCA
-
Cell line expressing the peptide transporter of interest (e.g., Caco-2 cells for PEPT1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and grow to confluence.
-
Preparation of D-Ala-Lys-AMCA Working Solution: Prepare a stock solution of D-Ala-Lys-AMCA in DMSO or water. On the day of the experiment, dilute the stock solution in pre-warmed assay buffer to the desired final concentrations.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS or assay buffer to remove residual culture medium.
-
Initiation of Uptake: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a predetermined time course (e.g., 10, 30, 60 minutes).
-
Termination of Uptake: Aspirate the D-Ala-Lys-AMCA solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular substrate.
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set for AMCA (Ex/Em = 390/480 nm).
-
Plate Reader: If using a plate reader, lyse the cells in a suitable lysis buffer and measure the fluorescence intensity of the lysate.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a measure of cell number or protein concentration. For kinetic studies, perform the assay with a range of D-Ala-Lys-AMCA concentrations to determine Km and Vmax.
Radiolabeled Substrate Uptake Assay Protocol
This protocol describes a general method for measuring the uptake of a radiolabeled peptide, such as [14C]Glycylsarcosine, in a cell-based radiometric assay.
Materials:
-
Radiolabeled substrate (e.g., [14C]Gly-Sar)
-
Cell line expressing the peptide transporter of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 24-well plate) and grow to confluence.
-
Preparation of Radiolabeled Substrate Working Solution: Prepare a working solution of the radiolabeled substrate in the assay buffer at the desired specific activity and concentration.
-
Cell Washing: Wash the cells twice with pre-warmed assay buffer.
-
Initiation of Uptake: Add the radiolabeled substrate working solution to the cells and incubate at 37°C for a defined period.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer to stop the transport process.
-
Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA assay) for normalization.
-
Data Analysis: Calculate the uptake rate (e.g., in nmol/mg protein/min) and perform kinetic analysis by measuring uptake at various substrate concentrations to determine Km and Vmax.
Visualizing the Process
To better understand the experimental workflows and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for fluorescent and radiolabeled uptake assays.
Caption: Mechanism of peptide uptake via PEPT1/PEPT2 transporters.
D-Ala-Lys-AMCA: A Comparative Analysis of Specificity for Peptide Transporters PEPT1 and PEPT2
For researchers, scientists, and drug development professionals, understanding the substrate specificity of peptide transporters is critical for designing effective drug delivery strategies and functional assays. This guide provides a detailed comparison of the fluorescent dipeptide D-Ala-Lys-AMCA's specificity for the two major intestinal and renal peptide transporters, PEPT1 and PEPT2.
The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) play a pivotal role in the absorption and reabsorption of di- and tripeptides from dietary protein breakdown and peptidomimetic drugs. While both transporters exhibit broad substrate specificity, they are distinguished by their kinetic properties and tissue distribution. PEPT1 is predominantly a low-affinity, high-capacity transporter found in the small intestine, whereas PEPT2 is a high-affinity, low-capacity transporter primarily expressed in the kidneys and other tissues, including the brain.[1][2][3] The fluorescently labeled dipeptide, D-Ala-Lys-AMCA, has been utilized as a tool to probe the functional activity of these transporters.
Quantitative Comparison of Substrate Affinity
A study utilizing brush border membrane vesicles (BBMV) isolated from the outer cortex (rich in PEPT1) and outer medulla (rich in PEPT2) of rat kidneys demonstrated a significant difference in affinity for β-Ala-Lys-AMCA.[4][5] The Michaelis-Menten constant (Km), a measure of substrate affinity, was approximately 8-fold lower for transport in the PEPT2-rich vesicles compared to the PEPT1-rich vesicles, indicating a much higher affinity of the fluorescent dipeptide for PEPT2.
| Substrate | Transporter (Tissue Source) | Affinity (Km) | Maximum Velocity (Vmax) |
| β-Ala-Lys-AMCA | PEPT1 (Rat Kidney BBMV - Outer Cortex) | 783.7 ± 115.7 µM | 2191.2 ± 133.9 ΔF/min/mg |
| β-Ala-Lys-AMCA | PEPT2 (Rat Kidney BBMV - Outer Medulla) | 93.6 ± 21.9 µM | 935.8 ± 50.2 ΔF/min/mg |
Table 1: Kinetic parameters for the transport of β-Ala-Lys-AMCA in rat renal brush border membrane vesicles. Data is presented as mean ± standard error. A lower Km value indicates higher affinity.[4][5]
Evidence for PEPT2 Selectivity
Further supporting the preferential transport by PEPT2, a study involving the heterologous expression of various vertebrate PEPT1 and PEPT2 isoforms in Xenopus oocytes investigated the transport of both D-Ala-Lys-AMCA and β-Ala-Lys-AMCA. The results indicated that both fluorescent dipeptides are transported by the vertebrate "renal-type" PEPT2 transporters, but not by the "intestinal-type" PEPT1 transporters.[1][2] This selectivity based on transporter isoform highlights the potential of these fluorescent probes to specifically assess PEPT2 activity. Moreover, in vivo studies have shown that the accumulation of D-Ala-Lys-AMCA is abolished in PEPT2-deficient mice, confirming that its transport is mediated by PEPT2.[6]
Experimental Protocols
Cell-Based Fluorescent Uptake Assay
This protocol describes a general method for measuring the uptake of D-Ala-Lys-AMCA in cells expressing either PEPT1 or PEPT2.
1. Cell Culture and Seeding:
-
Culture cells stably or transiently expressing human PEPT1 or PEPT2 (e.g., HEK293, CHO, or Caco-2 cells) in appropriate growth medium.
-
Seed cells onto a suitable plate for fluorescence measurement (e.g., 96-well black, clear-bottom plate) at a density that will result in a confluent monolayer on the day of the assay.
2. Preparation of Assay Buffer and Substrate:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to the optimal pH for the transporter being assayed (typically pH 6.0-6.5 for both PEPT1 and PEPT2).
-
Prepare a stock solution of D-Ala-Lys-AMCA in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of D-Ala-Lys-AMCA in the transport buffer at various concentrations for kinetic analysis.
3. Uptake Assay:
-
On the day of the assay, wash the cell monolayer twice with pre-warmed transport buffer.
-
Add the D-Ala-Lys-AMCA working solutions to the cells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
To terminate the uptake, aspirate the substrate solution and wash the cells three times with ice-cold transport buffer.
4. Fluorescence Measurement:
-
After the final wash, add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10-15 minutes to ensure complete cell lysis.
-
Measure the fluorescence intensity of the lysate using a fluorescence microplate reader with excitation and emission wavelengths appropriate for AMCA (e.g., Ex/Em = 350/450 nm).
5. Data Analysis:
-
Subtract the background fluorescence from wells containing cells incubated without the fluorescent substrate.
-
For kinetic analysis, plot the fluorescence intensity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathways and Transport Mechanism
The transport of di- and tripeptides by PEPT1 and PEPT2 is an active process driven by an inwardly directed proton gradient maintained by the sodium-proton exchanger (NHE) on the apical membrane of epithelial cells. The influx of protons down their electrochemical gradient energizes the uphill transport of peptides into the cell.
References
- 1. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Unveiling Cellular Preferences: A Comparative Guide to D-Ala-Lys-AMCA Uptake in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the cellular uptake of compounds is a cornerstone of effective therapeutic design. This guide provides a comparative analysis of the uptake of D-Ala-Lys-AMCA, a fluorescently labeled dipeptide, across various cell lines. This molecule serves as a valuable tool for studying the activity of proton-coupled oligopeptide transporters (POTs), primarily PEPT1 and PEPT2, which are crucial for the absorption and reabsorption of peptides and peptide-like drugs.
The differential expression and activity of these transporters in various tissues and disease states, such as cancer, can significantly influence drug efficacy and distribution. This guide summarizes available experimental data on D-Ala-Lys-AMCA uptake, offers detailed experimental protocols for its assessment, and visualizes the underlying biological processes.
Quantitative Comparison of D-Ala-Lys-AMCA Uptake
Direct comparative studies on the uptake kinetics of D-Ala-Lys-AMCA across a wide range of cancer cell lines are limited. However, by examining qualitative data from studies on specific cancer types and quantitative data from systems with well-defined PEPT1 and PEPT2 expression, we can infer the varying uptake capacities.
Qualitative Uptake in Cancer Cell Lines:
Fluorescence microscopy studies have demonstrated varied uptake of D-Ala-Lys-AMCA in different cancer cell lines, correlating with the expression levels of peptide transporters.
| Cell Line | Cancer Type | D-Ala-Lys-AMCA Uptake | Predominant Transporter |
| LNCaP | Prostate Cancer | Positive | PEPT2 and PHT1[1] |
| PC-3 | Prostate Cancer | Positive | PEPT1 and PHT1[1] |
| DU145 | Prostate Cancer | Negative | Weak expression of PEPT1 and PHT1[1] |
| Bel-7402 | Hepatocarcinoma | Positive | PEPT1[2] |
| SMMC-7721 | Hepatocarcinoma | Positive | PEPT1[2] |
| HepG2 | Hepatocarcinoma | Positive | PEPT1[2] |
| HEP3B | Hepatocarcinoma | Positive | PEPT1[2] |
| SK-HEP-1 | Hepatocarcinoma | Positive | PEPT1[2] |
Note: The uptake in the hepatocarcinoma cell lines was shown to be time- and concentration-dependent and could be competitively inhibited by other PEPT1 substrates[2].
Quantitative Uptake Kinetics in a Model System:
| System | Predominant Transporter | Km (μM) | Vmax (ΔF/min/mg) |
| BBMV (Outer Cortex) | PEPT1 | 783.7 ± 115.7 | 2191.2 ± 133.9 |
| BBMV (Outer Medulla) | PEPT2 | 93.6 ± 21.9 | 935.8 ± 50.2 |
These data highlight the characteristic differences between the two major peptide transporters: PEPT1 is a low-affinity, high-capacity transporter, while PEPT2 exhibits high affinity but lower capacity[3][4][5].
Experimental Protocols
This section provides a detailed methodology for a standardized D-Ala-Lys-AMCA uptake assay in mammalian cell lines.
Materials:
-
D-Ala-Lys-AMCA (stock solution in DMSO or ddH₂O)[6]
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[7]
-
Black, clear-bottom 96-well plates[7]
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em = ~390/480 nm)[6]
-
Trypsin-EDTA solution[8]
-
Bicinchoninic acid (BCA) protein assay kit[9]
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency in a T-75 flask[8].
-
Trypsinize the cells and centrifuge to obtain a cell pellet[8].
-
Resuspend the cells in complete culture medium and determine the cell concentration.
-
Seed the cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere and grow for 24-48 hours[7][9].
-
-
Preparation of D-Ala-Lys-AMCA Working Solution:
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS or HBSS[6].
-
Add the D-Ala-Lys-AMCA working solution to the wells. Include wells with buffer only as a negative control.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes) to determine the initial linear uptake phase.
-
To stop the uptake, aspirate the D-Ala-Lys-AMCA solution and immediately wash the cells three times with ice-cold PBS[6].
-
-
Quantification:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set (Ex/Em = ~390/480 nm)[6].
-
Fluorescence Microplate Reader:
-
After the final wash, lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates in the 96-well plate using a microplate reader (Ex/Em = ~390/480 nm)[9].
-
In parallel wells, determine the total protein concentration using a BCA assay to normalize the fluorescence signal[9].
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence intensity to the protein concentration for each well.
-
For kinetic analysis, perform the uptake assay with a range of D-Ala-Lys-AMCA concentrations and measure the initial uptake rate at each concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Visualizing the Processes
Experimental Workflow:
The following diagram illustrates the key steps involved in a typical D-Ala-Lys-AMCA uptake experiment.
Signaling Pathways Regulating Peptide Transporters:
The activity of PEPT1 and PEPT2 is not static but is regulated by various intracellular signaling pathways. This regulation can occur at the transcriptional level, affecting transporter expression, or at the post-translational level, influencing transporter trafficking and function at the cell membrane.
References
- 1. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Guiding the Future of Drug Development: A Comparative Analysis of a Novel PEPT1 Inhibitor Validated with D-Ala-Lys-AMCA
For researchers, scientists, and drug development professionals, the intestinal peptide transporter 1 (PEPT1) presents a critical target for modulating the absorption of various drugs and nutrients. The validation of new PEPT1 inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of a novel PEPT1 inhibitor with established alternatives, supported by experimental data and detailed protocols for validation using the fluorescent substrate D-Ala-Lys-AMCA.
The proton-coupled oligopeptide transporter PEPT1 (SLC15A1) is a high-capacity, low-affinity transporter primarily expressed in the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion. Beyond its physiological role, PEPT1 is a key player in the pharmacokinetics of numerous peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs. Consequently, the development of potent and specific PEPT1 inhibitors is of significant interest for controlling drug delivery and mitigating potential drug-drug interactions.
D-Ala-Lys-AMCA is a fluorescent dipeptide that serves as a substrate for PEPT1. Its uptake into cells can be readily monitored by fluorescence, making it a valuable tool for high-throughput screening and characterization of PEPT1 inhibitors.
Comparative Performance of PEPT1 Inhibitors
To objectively assess the efficacy of a new PEPT1 inhibitor, a comparative analysis against well-characterized inhibitors is essential. The following table summarizes the inhibitory potency (IC50 and Ki values) of a hypothetical "New Inhibitor" alongside established PEPT1 inhibitors. It is important to note that the experimental conditions, particularly the substrate used, can influence these values.
| Inhibitor | IC50 (µM) | Ki (µM) | Substrate Used | Cell Line | Reference |
| New Inhibitor | 5.2 | 2.8 | D-Ala-Lys-AMCA | Caco-2 | Hypothetical |
| Losartan | 37.0 | - | [14C]Gly-Sar | CHO-hPepT1 | [1] |
| Gly-Pro | 196 | - | [14C]Gly-Sar | CHO-hPepT1 | [1] |
| Enalapril | - | 150 | Cephalexin | Rat Intestine | [2] |
| Lisinopril | - | 390 | Cephalexin | Rat Intestine | [2] |
| Lys[Z(NO2)]-Pro | - | 5-10 | Radiolabeled dipeptides | Caco-2 | [3] |
| Fosinopril | - | 47 | [14C]Gly-Sar | Caco-2 | [4] |
| Zofenopril | - | 81 | [14C]Gly-Sar | Caco-2 | [4] |
Experimental Protocols
A detailed and robust experimental protocol is critical for the accurate validation of a new PEPT1 inhibitor. The following is a comprehensive protocol for a competitive PEPT1 inhibition assay using D-Ala-Lys-AMCA in Caco-2 cells.
Cell Culture and Seeding
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells/well.
-
Allow the cells to differentiate for 18-21 days, with media changes every 2-3 days, to form a confluent monolayer with well-developed transporter expression.
PEPT1 Inhibition Assay
-
Preparation of Solutions:
-
Prepare a stock solution of D-Ala-Lys-AMCA in sterile water or DMSO.
-
Prepare stock solutions of the "New Inhibitor" and other reference inhibitors (e.g., losartan) in an appropriate solvent.
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) adjusted to pH 6.5.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer (pH 7.4).
-
Pre-incubate the cells for 20-30 minutes at 37°C with the transport buffer (pH 6.5) containing various concentrations of the "New Inhibitor" or reference inhibitors.
-
Initiate the uptake by adding the fluorescent substrate D-Ala-Lys-AMCA to each well at a final concentration (e.g., 10 µM).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes), protected from light.
-
Terminate the uptake by aspirating the substrate solution and washing the cell monolayers three times with ice-cold transport buffer (pH 7.4).
-
Add a lysis buffer to each well to release the intracellular contents.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively, for AMCA.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence signal to the protein concentration in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanisms
To better understand the processes involved in PEPT1 inhibition and its regulation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for PEPT1 inhibition assay.
Caption: Mechanism of competitive inhibition of PEPT1.
Caption: PEPT1 regulation and signaling pathways.
Conclusion
The validation of novel PEPT1 inhibitors is a critical step in the development of new therapeutics with improved pharmacokinetic profiles. The use of the fluorescent substrate D-Ala-Lys-AMCA provides a robust and efficient method for these validation studies. By following standardized protocols and conducting comparative analyses against known inhibitors, researchers can confidently assess the potential of new chemical entities to modulate PEPT1 activity. The diagrams provided offer a clear visual representation of the experimental process, the mechanism of action, and the complex regulatory pathways governing this important transporter, thereby aiding in the rational design of future drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, enalaprilat, and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Ala-Lys-AMCA Hydrochloride for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Ala-Lys-AMCA hydrochloride with other fluorescent D-amino acids (FDAAs) used for biological imaging, particularly in the context of bacterial cell wall labeling and as a substrate for peptide transporters.
Introduction to this compound
This compound is a blue fluorescent dipeptide derivative. It is widely recognized for its application in two primary research areas:
-
Bacterial Cell Wall Labeling: As a fluorescent D-amino acid analog, it is incorporated into the peptidoglycan (PG) of bacterial cell walls by penicillin-binding proteins (PBPs) and L,D-transpeptidases.[1][2][3] This allows for the visualization of cell wall synthesis and remodeling.
-
Peptide Transporter Studies: It serves as a known substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), making it a useful tool for studying transporter function and for screening potential inhibitors.[4][5][6][7][8]
Performance Comparison with Alternative Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the organism being studied, the imaging modality, and the desired spectral properties. While D-Ala-Lys-AMCA is a reliable blue fluorescent probe, a variety of other FDAAs offer a broader palette of colors and, in some cases, superior photophysical properties.[1][9]
| Property | This compound | HADA (Coumarin-based) | TADA (TAMRA-based) | RfDAAs (Rotor-fluorogenic) |
| Excitation Max (nm) | ~390[4][5] | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Emission Max (nm) | ~480[4][5] | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Color | Blue | Blue-green | Red | Various |
| Key Advantages | Known PEPT1 substrate[4][5][6][7][8] | Small size, good for Gram-negative bacteria[2] | High brightness and photostability, good for super-resolution microscopy[2] | Fluorogenic (fluoresces upon incorporation), low background[10] |
| Considerations | Potential for lower brightness and photostability compared to newer dyes. | Photophysical properties may be moderate. | Larger size may hinder uptake in some bacteria. | Synthesis may be more complex. |
Experimental Protocols
General Protocol for Bacterial Cell Wall Labeling with D-Ala-Lys-AMCA
This protocol is a general guideline and should be optimized for the specific bacterial species and experimental conditions.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., PBS). A typical stock concentration is 1-10 mM. The working concentration can range from 25 µM to 150 µM.[4][5]
-
Bacterial Culture: Grow the bacterial culture to the desired growth phase (e.g., exponential phase).
-
Labeling: Add the D-Ala-Lys-AMCA working solution to the bacterial culture.
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for pulse-labeling to several hours for uniform labeling (e.g., 1-3 hours).[4][5]
-
Washing: Pellet the bacterial cells by centrifugation and wash 2-3 times with fresh culture medium or PBS to remove unincorporated probe.[4][5]
-
Imaging: Resuspend the cells in a suitable buffer and image using a fluorescence microscope with appropriate filter sets for blue fluorescence (e.g., Ex/Em = 390/480 nm).[4][5]
In Vitro Labeling with D-Alanine Analogues and Click Chemistry
For broader applications and signal amplification, a two-step labeling procedure using bioorthogonal D-amino acids can be employed.
-
Metabolic Labeling: Incubate bacteria with a D-alanine analog containing a bioorthogonal handle, such as an azide or alkyne group.[11]
-
Washing: Wash the cells to remove the excess unincorporated analog.
-
Click Chemistry Reaction: React the labeled cells with a complementary fluorescent dye containing the corresponding reactive group (e.g., an alkyne-modified dye for an azide-labeled cell) via a copper-catalyzed or strain-promoted cycloaddition reaction.[11]
-
Imaging: Wash the cells and proceed with fluorescence microscopy.
Visualization of the Biological Pathway
The following diagram illustrates the incorporation of fluorescent D-amino acids into the bacterial peptidoglycan biosynthesis pathway.
Caption: FDAA Incorporation into the Peptidoglycan Biosynthesis Pathway.
References
- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. D-Ala-Lys-AMCA | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Ala-Lys-AMCA Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of D-Ala-Lys-AMCA hydrochloride, a fluorescent substrate used in laboratory research, is crucial for maintaining a safe working environment and ensuring regulatory compliance. While specific institutional and local regulations must always be followed, this guide provides a comprehensive framework for the safe handling and disposal of this chemical compound.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. It is critical to avoid disposing of this chemical down the drain or in regular solid waste.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as pipette tips, microfuge tubes, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound."
-
Include the concentration (if in solution) and an estimate of the quantity.
-
Clearly mark the container as "Hazardous Waste."
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store in secondary containment to mitigate the impact of any potential leaks.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Quantitative Data Summary
For laboratory personnel managing chemical inventories and waste, the following table summarizes key quantitative information pertinent to this compound.
| Parameter | Value | Source/Regulation |
| Typical Container Sizes | 5 mg, 10 mg, 25 mg, 50 mg | Supplier Information |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste | US EPA (RCRA) |
| Time Limit for Waste Accumulation | Varies by generator status | US EPA (RCRA) |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision-making process for this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for complying with all applicable federal, state, and local regulations, as well as their institution's specific policies and procedures for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal protective equipment for handling D-Ala-Lys-AMCA hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Ala-Lys-AMCA hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Product Information and Physical Properties
This compound is a fluorescent substrate used to characterize the activity of the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][4] It is a peptide derivative that emits blue fluorescence, making it valuable for uptake assays in cells, such as Caco-2 and liver cancer cells.[1][2][3]
| Property | Value | Source |
| Chemical Name | D-Alanine-L-lysine 7-amino-4-methylcoumarin-3-acetic acid hydrochloride | Inferred from structure |
| Appearance | Solid powder (assumed) | General knowledge |
| Solubility | Soluble in ddH₂O or DMSO | [1][2] |
| Excitation Wavelength | ~390 nm | [1][2] |
| Emission Wavelength | ~480 nm | [1][2] |
| Storage | -20°C or -80°C, protected from light | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves.[7][8] | Prevents skin contact with the chemical. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat.[6][7] | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | Minimizes inhalation exposure. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills and falling objects. |
Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure experimental integrity.
Step-by-Step Handling Protocol
-
Preparation :
-
Put on all required PPE as listed in the table above.
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Dissolving :
-
Use in Experiments :
-
When using the fluorescent dye in cell-based assays, handle it in a biological safety cabinet to maintain sterility.
-
Be mindful that fluorescent dyes can be sensitive to light, so protect solutions from excessive light exposure to prevent photobleaching.[9]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste : All solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Solid Waste : Used pipette tips, microfuge tubes, and gloves contaminated with the compound should be disposed of in a solid hazardous waste container.
-
Decontamination : Any spills should be cleaned up immediately. The area should be decontaminated with an appropriate cleaning agent.
-
Institutional Guidelines : Always follow your institution's specific guidelines for chemical waste disposal.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experimental results when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. THP Life Science Webshop - D-Ala-Lys-AMCA (hydrochloride) [lifescience.thp.at]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Fluorescent Labeling | Definition, Process & Various Kit Solutions [baseclick.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
